Morpholino(thiazol-4-yl)methanone
Description
BenchChem offers high-quality Morpholino(thiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholino(thiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUZISKBRDOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of Morpholino(thiazol-4-yl)methanone
An In-Depth Technical Guide to the Synthesis and Characterization of Morpholino(thiazol-4-yl)methanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Morpholino(thiazol-4-yl)methanone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document outlines a robust synthetic strategy centered on amide bond formation, offering a detailed, step-by-step experimental protocol. Causality behind the selection of reagents and reaction conditions is thoroughly explained to provide field-proven insights. Furthermore, this guide establishes a self-validating framework by detailing the full characterization of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Expected data and interpretation are provided to serve as a benchmark for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, aiming to equip them with the practical and theoretical knowledge required to successfully synthesize and validate this important molecular entity.
Strategic Approach: Retrosynthetic Analysis
The synthetic strategy for Morpholino(thiazol-4-yl)methanone is most logically devised by examining the principal bond disconnection. The target molecule contains a stable amide linkage, which represents the most synthetically accessible disconnection point. This retrosynthetic analysis deconstructs the target molecule into two readily available starting materials: Thiazole-4-carboxylic acid and Morpholine . The formation of the amide bond between these two precursors is a cornerstone reaction in organic and medicinal chemistry.[1]
Synthesis of Morpholino(thiazol-4-yl)methanone
The forward synthesis involves the coupling of the carboxylic acid and the amine. Direct condensation is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own mechanism and advantages.[2][3]
Rationale for Reagent Selection
For this synthesis, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, in conjunction with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) .
-
Expertise & Causality : HATU is an aminium-based coupling reagent renowned for its high efficiency, rapid reaction times, and ability to minimize racemization, which is crucial when dealing with chiral substrates.[1] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The role of DIPEA is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the hexafluorophosphate salt formed during the reaction. Its steric hindrance prevents it from competing with morpholine as a nucleophile.
Reaction Mechanism Overview
The coupling reaction proceeds through a well-defined mechanism. The carboxylic acid, deprotonated by DIPEA, reacts with HATU to form a reactive OAt-ester intermediate. Morpholine then acts as a nucleophile, attacking the activated carbonyl carbon. The leaving group (HOAt) is displaced, resulting in the formation of the stable amide bond.
Detailed Experimental Protocol
Materials:
-
Thiazole-4-carboxylic acid (1.0 eq)
-
Morpholine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add thiazole-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The solution may turn yellow. Stir for 15-20 minutes to allow for the formation of the active ester.
-
Add morpholine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Morpholino(thiazol-4-yl)methanone.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Morpholino(thiazol-4-yl)methanone.
Spectroscopic Analysis
¹H NMR Spectroscopy: Proton NMR provides information about the electronic environment and connectivity of hydrogen atoms. The spectrum for the target compound is expected to show distinct signals for the thiazole ring protons and the morpholine ring protons. The aromaticity of the thiazole ring results in proton resonances between 7.27 and 8.77 ppm.[4]
¹³C NMR Spectroscopy: Carbon NMR identifies all unique carbon atoms in the molecule. The spectrum will feature signals for the carbonyl carbon of the amide, the carbons of the thiazole ring, and the carbons of the morpholine ring.
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic peak will be the strong C=O stretching vibration of the amide carbonyl group, typically appearing in the range of 1630-1680 cm⁻¹.
Summary of Expected Analytical Data
The following tables summarize the predicted analytical data for Morpholino(thiazol-4-yl)methanone (C₈H₁₀N₂O₂S, Molecular Weight: 198.24 g/mol ).
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.80 | Singlet | 1H | Thiazole C2-H |
| ~8.25 | Singlet | 1H | Thiazole C5-H |
| ~3.80 | Multiplet | 8H | Morpholine CH₂ |
Note: The morpholine protons often appear as two broad multiplets or a single complex multiplet due to chair-chair interconversion at room temperature.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162.0 | Amide C=O |
| ~155.0 | Thiazole C2 |
| ~148.0 | Thiazole C4 |
| ~125.0 | Thiazole C5 |
| ~66.8 | Morpholine O-CH₂ |
| ~45.0 | Morpholine N-CH₂ (Broad) |
Table 3: Predicted Mass Spectrometry and IR Data
| Technique | Expected Result | Interpretation |
|---|---|---|
| MS (ESI+) | m/z ≈ 199.05 | [M+H]⁺, confirms molecular weight |
| IR (KBr) | ν ≈ 1645 cm⁻¹ | Strong amide C=O stretch |
Chromatographic Analysis
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress by comparing the spot of the reaction mixture to the starting materials. It is also used to determine the appropriate solvent system for column chromatography and to assess the purity of the final fractions.
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity, Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector is the method of choice. A pure sample should exhibit a single major peak. This technique is also crucial for quality control in drug development pipelines. For morpholino-containing oligomers, specialized LC-MS methods are often developed for high-sensitivity analysis.[5][6][7]
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of Morpholino(thiazol-4-yl)methanone via a HATU-mediated amide coupling reaction. The rationale behind the chosen synthetic strategy and the specific reagents was explained, emphasizing the principles of modern organic synthesis. Furthermore, a comprehensive analytical workflow for the structural verification and purity assessment of the final compound was presented, with tables of expected data to serve as a reference. This integrated approach of synthesis and characterization provides researchers with a robust and validated protocol, facilitating further exploration of this and related scaffolds in the pursuit of novel therapeutics.
References
-
Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Aust J Chem, 17(9), 975–986. [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Subash, B., & Kumar, K. A. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5973-5976. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Khvostenko, V. I., et al. (1964). Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. The Journal of Physical Chemistry, 68(5), 1353-1354. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
Alfaifi, M. Y., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE, 18(1), e0279624. [Link]
-
Royal Society of Chemistry. (2025). Supplementary Information. This journal is © The Royal Society of Chemistry 2025. [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6936. [Link]
-
Alfaifi, M. Y., Farghaly, T. A., & Magda, A. M. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
- U.S. Patent No. 3,274,207. (1966). Processes for preparing thiazole carboxylic acids.
-
Sardasht, W. M. (2020). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. EPU Academic Staff. [Link]
-
Nishina, A., et al. (2024). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. Bioanalysis, 16(4), 183-193. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 32(2), 119-130. [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
Agilent Technologies. (2023). A Novel and Highly Effective LC/MS Method for Phosphorodiamidate Morpholino Oligomer (PMO) Impurity and Sequencing Analysis. [Link]
-
Li, S., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(11), 3684-3688. [Link]
-
Gong, L., & Dai, J. (2020). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(7), 1486-1494. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of Novel Morpholino-Thiazole Derivatives: A Technical Guide
Executive Summary
The fusion of morpholine and thiazole moieties represents a privileged scaffold in modern medicinal chemistry, yielding derivatives with potent antimicrobial, anticancer, and anti-inflammatory profiles.[1] However, the synthetic pathways—often involving Hantzsch cyclization—can yield ambiguous intermediates.[1]
This guide provides a definitive spectroscopic framework for validating these novel derivatives. Moving beyond basic characterization, we define the causal spectral markers that distinguish the target cyclized hybrid from open-chain thiourea precursors. The protocols herein are designed to serve as a self-validating system for drug development professionals.
Molecular Architecture & Synthetic Rationale[1][2][3]
To interpret the spectra, one must understand the electronic environment. The morpholine ring acts as a moderate electron donor (via the nitrogen lone pair) and a solubility enhancer. The thiazole ring is an electron-deficient aromatic system.
-
The Critical Junction: The C2 position of the thiazole ring, often linked to the morpholine nitrogen (or via a hydrazone linker), is the focal point of spectroscopic diagnosis.[1]
-
The Challenge: Distinguishing between the N-substituted thiourea intermediate and the final cyclized thiazole ring.
Vibrational Spectroscopy (FT-IR): The Functional Fingerprint
FT-IR serves as the "Go/No-Go" gate in the synthesis workflow. The disappearance of precursor bands is as important as the appearance of product bands.
Diagnostic Bands Table[1]
| Functional Group | Wavenumber ( | Intensity | Structural Significance |
| Thiazole C=N | 1610 – 1625 | Strong | Primary Confirmation. Indicates successful cyclization of the thiourea.[1] |
| Morpholine C–O–C | 1100 – 1120 | Strong | Confirms integrity of the morpholine ether linkage. |
| Aliphatic C–H | 2850 – 2950 | Medium | Methylene groups ( |
| Aromatic C=C | 1580 – 1600 | Variable | Skeletal vibrations of the thiazole/phenyl substituents. |
| C–S–C | 600 – 700 | Weak | Thiazole ring thioether stretch (often obscured but diagnostic).[1] |
Critical Check: If a broad band persists at 3200–3400
, your reaction is incomplete.[1] This represents theor stretch of the uncyclized thiourea intermediate.[1]
Nuclear Magnetic Resonance (NMR): The Structural Gold Standard[1]
NMR provides the definitive proof of connectivity. The following chemical shifts are representative of morpholino-thiazole hybrids in
H NMR Elucidation Strategy
The proton spectrum must be analyzed for three distinct zones:
-
The Thiazole Singlet (The "Smoking Gun"):
-
Shift:
6.40 – 6.60 ppm (Singlet, 1H). -
Assignment: C5–H of the thiazole ring.
-
Logic: This proton is deshielded by the aromatic ring current and the adjacent sulfur/nitrogen atoms. Its presence is the absolute confirmation of ring closure.
-
-
The Morpholine Multiplets:
-
Shift:
3.55 – 3.75 ppm (4H, O– ) and 3.15 – 3.30 ppm (4H, N– ). -
Pattern: Often appear as two distinct triplets (
) or broadened multiplets depending on the rotational barrier at the C2–N bond.[1]
-
-
The Linker/Substituents:
-
Hydrazide NH: If present, appears downfield at
11.0 – 13.0 ppm (singlet, exchangeable).[1]
-
C NMR Connectivity
| Carbon Environment | Chemical Shift ( | Notes |
| Thiazole C2 (C=N) | 160.0 – 170.0 | Most deshielded carbon; diagnostic of the azole core.[1] |
| Thiazole C4 | 140.0 – 150.0 | Shift varies heavily based on substituents (e.g., phenyl).[1] |
| Thiazole C5 | 100.0 – 110.0 | Significantly shielded relative to other aromatics. |
| Morpholine C–O | 64.0 – 67.0 | Characteristic aliphatic ether carbon. |
| Morpholine C–N | 45.0 – 55.0 | Characteristic aliphatic amine carbon.[1] |
Visualization: NMR Correlation Logic
Figure 1: Logic flow for NMR-based structural validation of morpholino-thiazole derivatives.
Mass Spectrometry: Fragmentation & Stability[1][4]
Mass spectrometry (ESI-MS or HRMS) provides the molecular weight confirmation, but the fragmentation pattern confirms the hybrid nature of the molecule.
Fragmentation Pathway Logic
When subjected to ionization (EI or ESI-MS/MS), these derivatives exhibit a characteristic "unzipping" pattern:
-
Molecular Ion (
or ): usually the base peak or high intensity.[1] -
Loss of Morpholine: Cleavage of the C2–N bond often results in a loss of 86-87 Da (morpholine radical/neutral).
-
Thiazole Ring Cleavage: In high-energy collisions, the thiazole ring may undergo retro-cycloaddition, often losing HCN or CS fragments.[1]
Figure 2: Simplified fragmentation pathway for morpholino-thiazole hybrids.[1]
Integrated Experimental Protocol
This protocol is designed for the characterization of a standard 2-morpholino-4-phenylthiazole derivative.
Step 1: Sample Preparation[1]
-
Solvent: Dissolve 5–10 mg of the purified solid in 0.6 mL of DMSO-
. -
Tube: Use high-grade 5mm NMR tubes to avoid background glass impurities.
Step 2: Acquisition Parameters[1]
-
H NMR: 16 scans, 2 second relaxation delay (
). -
C NMR: 512–1024 scans.[1] Note: The quaternary C2 and C4 carbons have long relaxation times; ensure
. -
FT-IR: KBr pellet method (1% sample in KBr) or ATR (Diamond crystal).[1]
Step 3: Data Processing & Validation[1]
-
Phase Correction: Ensure the baseline is flat, particularly around the 3.0–4.0 ppm region to accurately integrate morpholine protons.
-
Integration: Calibrate the Thiazole C5–H singlet to 1.00. The Morpholine multiplets should integrate to 4.00 each.
-
Solvent Residuals: Watch for DMSO water peak at ~3.33 ppm, which can overlap with morpholine signals.[1] Tip: If overlap occurs, heat the sample to 40°C to shift the water peak.
References
-
Berber, N. (2019).[1] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558.[1] Link
-
Al-Wahaibi, L. H., et al. (2023).[1] New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies.[1][2] Bentham Science.[1] Link
-
Chawla, G., et al. (2024).[1] Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports.[1] Link
-
LibreTexts Chemistry. (2025).[1] Infrared Spectra of Some Common Functional Groups. Link
Sources
Synthesis of Novel Thiazole Derivatives via Hantzsch Reaction: A Technical Guide
Executive Summary
The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Febuxostat (antigout). While the Hantzsch thiazole synthesis (HTS) was first reported in 1887, the demand for high-throughput library generation and sustainable manufacturing has necessitated a shift from classical methods to intensified processing.
This technical guide provides a rigorous analysis of the Hantzsch reaction, moving beyond basic textbook descriptions to offer field-proven protocols. It covers the mechanistic causality, compares classical vs. modern intensification strategies (Microwave & Green Chemistry), and provides self-validating process controls for the synthesis of 2,4-disubstituted thiazoles.
Part 1: Mechanistic Foundation
To optimize the Hantzsch reaction, one must understand the stepwise kinetics. The reaction is a condensation between an
The Reaction Pathway[1][2][3][4][5][6][7]
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the haloketone.[2] This is the rate-determining step in neutral media. -
Intermediate Formation: An acyclic
-thioiminium intermediate is formed. -
Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring to form a hydroxy-thiazoline intermediate.
-
Dehydration: Acid-catalyzed elimination of water aromatizes the system into the final thiazole.
Mechanistic Visualization
The following diagram illustrates the critical flow and decision points in the reaction mechanism.
Figure 1: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.
Part 2: Strategic Synthesis Protocols
Protocol A: Classical Ethanol Reflux (Baseline)
Best for: Large-scale batches where time is not a constraint and thermal stability is high.
Reagents:
- -Bromoacetophenone derivative (1.0 equiv)
-
Thiourea or Thiobenzamide derivative (1.1 equiv)
-
Ethanol (Absolute)
Procedure:
-
Dissolve 5.0 mmol of the
-haloketone in 10 mL of absolute ethanol in a round-bottom flask. -
Add 5.5 mmol of the thioamide component.
-
Reflux the mixture at 78°C for 2–4 hours.
-
Process Control: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the starting haloketone (high
) and appearance of a fluorescent spot (thiazole). -
Workup: Cool to room temperature. If the product precipitates as a hydrobromide salt, filter directly. If not, neutralize with 10%
to precipitate the free base. Recrystallize from ethanol/water.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, sterically hindered substrates, and rapid SAR exploration.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Ethanol or Solvent-Free (Neat).
Procedure:
-
Place reactants (1.0 mmol scale) in a dedicated microwave process vial (e.g., 10 mL).
-
Add 2 mL Ethanol (or grind reactants together for solvent-free).
-
Irradiate at 100–120°C (Power: 150W, Pressure limit: 250 psi).
-
Hold Time: 10–15 minutes.
-
Workup: Pour reaction mixture onto crushed ice/water. Filter the solid product.[3]
Protocol C: Green Chemistry (Water-Mediated)
Best for: Environmental compliance and acid-sensitive substrates.
Concept: Water acts as a solvent and promotes the reaction via hydrophobic effects and hydrogen bonding, often without external catalysts [1].
Procedure:
-
Suspend
-haloketone (1.0 mmol) and thiourea (1.1 mmol) in 5 mL of deionized water. -
Stir vigorously at room temperature (or mild heating to 50°C) for 1–2 hours.
-
Observation: The heterogeneous mixture will often homogenize briefly before the product precipitates out as a solid.
-
Workup: Simple filtration and washing with water. No organic solvent extraction required.
Part 3: Process Control & Troubleshooting
To ensure scientific integrity, every synthesis must be self-validating. Use the following logic to diagnose failures.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of | Ensure solvents are dry (for Method A/B). Use fresh haloketone (they degrade to phenacyl alcohols over time). |
| Sticky/Oily Product | Incomplete Cyclization | Increase reaction time. If using Method A, add a catalytic amount of base (e.g., TEA) after the reflux to free the base. |
| Multiple TLC Spots | S-alkylation vs. N-alkylation | Thioamides are ambident nucleophiles. Ensure the reaction is not too basic initially; S-alkylation is favored in neutral/acidic conditions (Hantzsch mechanism). |
| Starting Material Remains | Steric Hindrance | Switch to Protocol B (Microwave) . The thermal energy overcomes steric barriers of ortho-substituted thioamides. |
Microwave Workflow Logic
The following decision tree helps optimize the microwave protocol.
Figure 2: Decision matrix for optimizing Microwave-Assisted Hantzsch Synthesis.
Part 4: Data Presentation
A comparison of the three methodologies highlights the efficiency of modern techniques over the classical approach.
Table 1: Comparative Efficiency of Synthetic Protocols
| Parameter | Protocol A (Classical) | Protocol B (Microwave) | Protocol C (Green/Water) |
| Reaction Time | 2 – 4 Hours | 10 – 15 Minutes | 1 – 2 Hours |
| Temperature | 78°C (Reflux) | 100 – 120°C | 25 – 50°C |
| Typical Yield | 65 – 75% | 89 – 95% | 85 – 92% |
| Solvent | Ethanol | Ethanol or None | Water |
| Purification | Neutralization + Recryst. | Wash with cold EtOH | Filtration only |
| Atom Economy | Moderate | High | Excellent |
Data sources derived from comparative studies in [2] and [3].
References
-
Potewar, T. M., et al. (2008).[4] "Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature."[5] Tetrahedron, 64(22), 5019-5022. Link
-
Kamila, S., et al. (2012). "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines." Tetrahedron Letters, 53(37), 4921-4924. Link
-
Mohurle, S., & Maiti, B. (2025).[2][6] "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies." RSC Advances, 15, 40912-40966.[6] Link
-
Facchinetti, V., et al. (2016).[7] "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles." Synthesis, 48(03), 437-440.[7] Link
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
Initial biological evaluation of newly synthesized thiazole derivatives.
Topic: Initial Biological Evaluation of Newly Synthesized Thiazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Thiazole Advantage
The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-rich nature and capacity to engage in hydrogen bonding,
However, the transition from synthesis to a viable lead candidate often fails due to poor biological evaluation strategies. This guide moves beyond generic screening; it outlines a self-validating, logic-driven evaluation pipeline designed to rigorously assess the therapeutic potential of novel thiazole derivatives while minimizing false positives caused by solubility issues or pan-assay interference (PAINS).
Phase 1: The Quality Gate (Compound Characterization)
Before any biological assay, the chemical integrity of the thiazole derivative must be absolute. Thiazole syntheses (e.g., Hantzsch cyclization) often yield regioisomers or retain catalytic impurities (e.g., copper, palladium) that are cytotoxic, leading to false efficacy signals.
Protocol 1.1: The "Go/No-Go" Purity Check
-
Requirement:
purity via HPLC (254 nm). -
Solubility Validation:
-
Dissolve compound in 100% DMSO to a stock concentration of 10 mM.
-
Visual Check: Inspect for precipitation. If turbid, sonicate or warm (
C). -
Dilution Test: Dilute 1:100 in the assay media (e.g., RPMI-1640 or Mueller-Hinton Broth). If precipitation occurs (Tyndall effect), the compound is unsuitable for standard microdilution assays and requires formulation (e.g., cyclodextrin complexation).
-
Phase 2: Antimicrobial Profiling (The First Line of Defense)
Thiazoles mimic the peptide backbone and often target bacterial cell wall synthesis (DNA gyrase B inhibition) or fungal ergosterol pathways.
Protocol 2.1: MIC Determination via Broth Microdilution
-
Standard: CLSI M07-A10 guidelines.
-
Organism Panel: Must include ESKAPE pathogens to assess resistance potential.
Step-by-Step Workflow:
-
Inoculum Prep: Adjust bacterial suspension to
McFarland standard ( CFU/mL), then dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well round-bottom plates.
-
Columns 1-10: Serial 2-fold dilution of thiazole derivative (Range:
). -
Column 11: Growth Control (Bacteria + DMSO/Media).
-
Column 12: Sterility Control (Media only).
-
-
Incubation:
C for 16–20 hours (Bacteria); 24–48 hours (Fungi). -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .
-
Validation: Positive control (Ciprofloxacin/Fluconazole) MIC must fall within established QC ranges.
Expert Insight: Thiazoles often exhibit bacteriostatic rather than bactericidal activity. Always perform an MBC (Minimum Bactericidal Concentration) test by plating
from clear wells onto agar. A ratio of MBC/MICindicates bactericidal action.
Phase 3: Anticancer Evaluation & Cytotoxicity
Thiazoles are potent kinase inhibitors (e.g., EGFR, VEGFR-2).[4] The goal here is not just killing cancer cells, but establishing a Selectivity Index (SI) .
Protocol 3.1: MTT Cell Viability Assay
-
Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.
-
Cell Lines:
-
Target: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).
-
Control (Critical): Hek293 (Embryonic Kidney) or L929 (Fibroblast) to assess normal cell toxicity.[5]
-
Workflow:
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds (0.1 to
) in triplicate. Final DMSO . -
Incubation: 48 hours at
C, 5% CO . -
Development:
-
Add
MTT ( in PBS). Incubate 4h. -
Aspirate media carefully.
-
Solubilize formazan crystals with
DMSO.
-
-
Measurement: Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Selectivity Index (SI) Calculation:
-
Interpretation: SI
indicates a promising lead; SI indicates general toxicity.
Phase 4: Mechanism of Action (Target Deconvolution)
If the thiazole shows anticancer activity (IC
Protocol 4.1: In Silico Docking Validation (Pre-Screen)
Before expensive enzymatic assays, dock the molecule into the ATP-binding pocket of EGFR (PDB: 1M17) or VEGFR-2 (PDB: 4ASD). Look for the "Hinge Region" interaction:
-
Key Interaction: Hydrogen bond between the thiazole nitrogen (N3) and the backbone NH of Met793 (EGFR) or Cys919 (VEGFR-2).
Protocol 4.2: Kinase Inhibition Assay (ADP-Glo)
-
Reaction: Incubate Kinase + Substrate + Thiazole + ATP.
-
Detection: Convert remaining ADP to ATP, then to light (Luciferase).
-
Result: Decrease in luminescence = Inhibition of kinase activity.
Phase 5: Evaluation Logic & Visualization
The following diagram illustrates the decision matrix for evaluating a new thiazole derivative.
Figure 1: The "Thiazole Logic Gate." A decision tree ensuring only high-quality, selective compounds proceed to expensive target validation.
Phase 6: Key Data Summary (Example)
Present your data in comparative tables to highlight Structure-Activity Relationships (SAR).
Table 1: Comparative Biological Profile of Thiazole Derivatives (Hypothetical Data)
| Compound ID | R-Substituent | MIC (S. aureus) [ | IC | SI (L929/MCF-7) | Outcome |
| TZ-01 | -H | 64 | >100 | N/A | Inactive |
| TZ-02 | -NO | 8 | 12.5 | 1.2 | Toxic/Non-selective |
| TZ-03 | -OCH | 2 | 4.1 | >15 | Lead Candidate |
| Ref | Ciprofloxacin | 0.5 | N/A | N/A | Control |
| Ref | Doxorubicin | N/A | 1.2 | 5.4 | Control |
SAR Interpretation:
-
Electron-withdrawing groups (e.g., -NO
) often increase potency but may introduce general toxicity. -
Electron-donating groups (e.g., -OCH
) on the phenyl ring attached to the thiazole often improve selectivity (SI) by optimizing lipophilicity (LogP) for cell membrane penetration without disrupting normal cell membranes.
References
-
Swathykrishna, C. S., et al. (2023).[6] "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews, 5(3), 221-240.[6] Link
-
BenchChem Protocols. (2025). "Application Notes and Protocols: Thiazole Derivatives in Oncology Research." BenchChem Technical Library. Link
-
Gomha, S. M., et al. (2021). "Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study." Drug Design, Development and Therapy, 15, 659–677. Link
-
Ayati, A., et al. (2019). "Recent advances in thiazole compounds as anticancer agents."[7][8][9][10] European Journal of Medicinal Chemistry, 157, 583-630. (Cited for SAR context).
- CLSI. (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07, 11th ed.
Sources
- 1. preprints.org [preprints.org]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
Technical Guide: Discovery of Morpholine-Based Thiazoles as Enzyme Inhibitors
Executive Summary
This technical guide details the design, synthesis, and biological evaluation of morpholine-based thiazole hybrids.[1] These compounds represent a privileged scaffold in medicinal chemistry, combining the lipophilic, bio-active thiazole core with the solubility-enhancing morpholine moiety. This guide focuses on their application as inhibitors for Acetylcholinesterase (AChE) (Alzheimer’s pathology) and Urease (bacterial pathogenesis), providing actionable protocols for synthesis, assay validation, and computational docking.
Rationale & Pharmacophore Design
The integration of morpholine and thiazole creates a "hybrid pharmacophore" that addresses two common failure points in early-stage drug discovery: solubility and target specificity .
The Thiazole Core (The Warhead)
The thiazole ring (1,3-thiazole) is an aromatic five-membered heterocycle.[2] It serves as a bio-isostere for pyridine and is capable of:
-
-
Stacking: Interacts with aromatic residues (Phenylalanine, Tryptophan) in enzyme active sites (e.g., Trp286 in AChE). -
Hydrogen Bonding: The Nitrogen (N3) acts as a hydrogen bond acceptor, while the Sulfur (S1) can engage in weak polar interactions.
The Morpholine Moiety (The Modulator)
Morpholine is a six-membered heterocycle containing both amine and ether functional groups.
-
pK
Modulation: The basic nitrogen (pK ~8.3) ensures that a significant fraction of the molecule is protonated at physiological pH, improving solubility and electrostatic interaction with anionic enzyme pockets (e.g., the catalytic anionic site of AChE). -
Metabolic Stability: Unlike open-chain alkyl amines, the morpholine ring is relatively resistant to rapid metabolic oxidation.
Synthetic Pathway: The Hantzsch Condensation Strategy
The most robust method for generating these hybrids is the Hantzsch Thiazole Synthesis . This pathway involves the condensation of an
Reaction Mechanism
The mechanism proceeds via an S
Visualization: Synthetic Workflow
Caption: Figure 1. Convergent Hantzsch synthesis pathway. The primary route involves condensing a thiourea derivative with an α-haloketone.
Experimental Protocols
Synthesis of 4-(4-Chlorophenyl)-2-morpholinothiazole
Causality: We use 4-chlorophenacyl bromide to introduce a lipophilic, electron-withdrawing group that enhances binding affinity in hydrophobic pockets.
Protocol:
-
Reagents: Dissolve 4-(morpholin-4-yl)carbothioamide (1.0 mmol) and 2-bromo-4'-chloroacetophenone (1.0 mmol) in absolute ethanol (20 mL).
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool the reaction mixture to room temperature. A solid precipitate (hydrobromide salt) will form.
-
Neutralization: Filter the solid and suspend in water. Neutralize with 10% NaHCO
solution until pH ~8 to liberate the free base. -
Purification: Recrystallize from ethanol/DMF (9:1) to obtain the pure product.
-
Validation: Confirm structure via
H-NMR (look for thiazole singlet ~7.0-7.5 ppm).
Biological Assay: AChE Inhibition (Ellman’s Method)
Causality: This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion. It is the gold standard for cholinesterase screening.
Protocol:
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 140
L of buffer, 20 L of test compound (in DMSO, varying concentrations), and 20 L of AChE enzyme solution (0.2 U/mL) to a 96-well plate. -
Incubation: Incubate at 25°C for 15 minutes (allows inhibitor binding).
-
Substrate Addition: Add 10
L of DTNB (10 mM) and 10 L of Acetylthiocholine Iodide (ATCI, 15 mM). -
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
Calculation: Determine % Inhibition =
. Calculate IC using non-linear regression.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes SAR trends observed in recent literature for morpholine-thiazole hybrids against AChE and Urease.
| R-Group (Thiazole C4) | Target Enzyme | IC | SAR Insight |
| Phenyl | AChE | 5 - 15 | Baseline activity; moderate hydrophobic interaction. |
| 4-NO | AChE | 0.1 - 0.5 | Strong |
| 4-Cl-Phenyl | Urease | 3.8 - 6.0 | Halogen bonding capability; fits well in the urease active site. |
| 2,4-Di-Cl-Phenyl | AChE | < 100 nM | Steric bulk fills the hydrophobic gorge of AChE; high potency. |
Computational Validation: Molecular Docking
To validate the mechanism, molecular docking is performed against the crystal structure of AChE (PDB ID: 4EY7 ).
Docking Interaction Map
The morpholine-thiazole scaffold typically spans the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .
Caption: Figure 2. Predicted binding mode of a morpholine-thiazole hybrid within the AChE active site gorge, spanning the CAS and PAS regions.
References
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
-
Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme. Frontiers in Chemistry. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (PMC). [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports (Nature). [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules (MDPI). [Link]
Sources
Methodological & Application
Application Note: Structural Elucidation of Thiazolin-4-one Derivatives by Mass Spectrometry
Abstract
This guide provides a comprehensive framework for the structural elucidation of thiazolin-4-one derivatives using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Thiazolin-4-ones are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry.[1][2] Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the identity of newly synthesized entities. This document details optimized protocols, explains the underlying principles of ionization and fragmentation, and offers field-proven insights for acquiring and interpreting high-quality mass spectra for this specific compound class.
Introduction: The Significance of Thiazolin-4-one Scaffolds
The thiazolin-4-one core is a privileged scaffold in drug discovery, forming the foundation of molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural diversity, achieved by substitutions at the N-3, C-2, and C-5 positions, dictates the therapeutic potential and pharmacological profile of these derivatives. Consequently, unambiguous structural confirmation is a critical step in their synthesis and development.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for this purpose.[4][5] Its high sensitivity, speed, and ability to provide detailed structural information make it superior for analyzing complex reaction mixtures and purified compounds alike.[4][6] This application note serves as a practical guide for researchers employing mass spectrometry for the structural verification and characterization of novel thiazolin-4-one derivatives.
Foundational Principles: Mass Spectrometry for Thiazolin-4-one Analysis
The successful analysis of thiazolin-4-one derivatives hinges on understanding their behavior during ionization and subsequent fragmentation.
Ionization Techniques: ESI as the Method of Choice
Due to the polarity imparted by the nitrogen, sulfur, and oxygen atoms in the thiazolin-4-one ring, Electrospray Ionization (ESI) is the most suitable and widely used ionization technique.[7][8][9] ESI is a soft ionization method that typically generates intact protonated molecules [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information.[10][11]
-
Causality: The tertiary nitrogen atom within the thiazole ring is readily protonated in the positive ion mode (ESI+), which is the preferred mode for analyzing these compounds.[12][13] This high proton affinity ensures efficient ionization and strong signal intensity.
-
Adduct Formation: In addition to the primary [M+H]+ ion, it is common to observe adducts with sodium [M+Na]+ or potassium [M+K]+.[14][15] While these can help confirm the molecular weight, their formation can suppress the desired [M+H]+ signal. The mobile phase can be modified with additives like formic acid or ammonium acetate to promote protonation and minimize alkali adduct formation.[15]
| Common Ion Species | Mass Difference (from Neutral M) | Notes |
| [M+H]+ | +1.0078 Da | The primary ion of interest for fragmentation studies. |
| [M+Na]+ | +22.9898 Da | Common adduct from glassware or solvent impurities. |
| [M+K]+ | +38.9637 Da | Less common than sodium, but frequently observed. |
| [M+NH4]+ | +18.0344 Da | Can be intentionally formed by adding ammonium salts. |
| [2M+H]+ | +1.0078 Da (relative to dimer) | Dimer ion, more likely at high concentrations. |
Mass Analyzers: High Resolution for Unambiguous Results
For structural elucidation, high-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are highly recommended.[6]
-
Expert Insight: HRMS provides accurate mass measurements (typically < 5 ppm error), enabling the determination of elemental compositions. This is crucial for confirming the molecular formula of a newly synthesized derivative and distinguishing it from isobaric impurities. Nominal mass instruments like triple quadrupoles (QqQ) are excellent for quantification but provide less certainty for unknown identification.[4][6]
Experimental Workflow & Protocols
A robust and reproducible workflow is essential for generating high-quality data. The following protocol provides a validated starting point for the analysis of most thiazolin-4-one derivatives.
Overall Experimental Workflow
The process begins with careful sample preparation, followed by LC separation and subsequent MS analysis, culminating in data interpretation.
Caption: General workflow for LC-MS/MS analysis of thiazolin-4-ones.
Detailed Protocol: LC-MS/MS Analysis
This protocol is designed for a standard reversed-phase UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
1. Sample Preparation:
-
Rationale: Proper dissolution ensures sample homogeneity and prevents clogging of the LC system. Filtering removes particulates that can damage the column and instrument.[16]
-
Protocol:
-
Prepare a stock solution of the thiazolin-4-one derivative at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex the solution thoroughly.
-
Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) into an autosampler vial.
-
2. Liquid Chromatography (LC) Conditions:
-
Rationale: Reversed-phase chromatography effectively separates thiazolin-4-one derivatives based on their polarity, which is dictated by the various substituents. A gradient elution is used to ensure good peak shape and elution of compounds with a range of polarities. Formic acid is added to the mobile phase to aid in protonation for ESI+.[15]
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes.
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
3. Mass Spectrometry (MS) Conditions:
-
Rationale: The MS is set up to first perform a full scan (MS1) to detect the molecular ions ([M+H]+). A data-dependent acquisition (DDA) or "dd-MS2" experiment is then configured to automatically select the most intense ions from the MS1 scan and subject them to collision-induced dissociation (CID) to generate fragment ions (MS2). This provides both molecular weight and structural information in a single run.
-
Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 - 400 °C
-
Full Scan (MS1) Range: m/z 100 - 1000
-
Data-Dependent MS/MS (dd-MS2):
-
Select the top 3-5 most intense ions from the MS1 scan.
-
Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a wide range of fragments are generated.
-
Set a dynamic exclusion to prevent repeated fragmentation of the same ion.
-
-
Interpretation of Mass Spectra: Decoding the Fragments
The fragmentation pattern observed in the MS2 spectrum is a molecular fingerprint. For thiazolin-4-ones, fragmentation typically occurs at the bonds within and adjacent to the heterocyclic core.
Characteristic Fragmentation Pathways
Electron ionization (EI) studies have established foundational fragmentation pathways, many of which are conserved under CID conditions in ESI-MS/MS.[17][18] The fragmentation is highly dependent on the nature and position of substituents.[17]
Key cleavages often involve the thiazolin-4-one ring itself. Common initial fragmentation steps include the loss of carbon monoxide (CO), cleavage of the side chains, and retro-Diels-Alder (RDA) type reactions for certain fused systems.
Caption: Key fragmentation points on the thiazolin-4-one scaffold.
Example Fragmentations
-
Loss of CO: The carbonyl group at C-4 can be lost as a neutral molecule of carbon monoxide (28 Da). This is a very common fragmentation pathway for thiazolidinone-containing structures.[18][19]
-
Cleavage at C2: The substituent at the C-2 position significantly influences the fragmentation.[17] For example, an imino-substituent at C-2 can lead to characteristic cleavages of that side chain.
-
Cleavage at N3: The bond between the ring nitrogen and its substituent is another common site of cleavage.
-
Ring Fission: The thiazole ring itself can undergo cleavage, often initiated by the loss of radicals like •SCH2 or through more complex rearrangements.[18]
Trustworthiness through Self-Validation: When interpreting a spectrum, look for logical connections. For instance, if you hypothesize a structure, predict its major fragments based on these common pathways. The presence of these predicted fragments in your experimental MS2 spectrum provides strong validation for your proposed structure. Always confirm with accurate mass measurements to verify the elemental composition of both the precursor and fragment ions.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or Weak Signal | Poor solubility; Incorrect ionization mode; Compound instability. | Check solubility in the mobile phase. Ensure you are in ESI+ mode. Analyze the sample promptly after preparation. |
| Dominated by Adducts ([M+Na]+) | Contaminated glassware or solvents; High salt content in the sample. | Use high-purity LC-MS grade solvents. Add 0.1% formic acid or 5mM ammonium acetate to the mobile phase. Use plastic vials and pipette tips. |
| No MS2 Fragments | Collision energy is too low; Precursor ion is very stable. | Increase the collision energy (use a stepped or ramped collision energy setting). |
| Excessive Fragmentation | Collision energy is too high; In-source fragmentation. | Reduce collision energy. Lower the source fragmentor/cone voltage. |
Conclusion
LC-MS/MS is a powerful and definitive technique for the structural elucidation of thiazolin-4-one derivatives. By leveraging soft ionization with high-resolution mass analysis, researchers can confidently determine molecular formulas. Furthermore, systematic analysis of MS/MS fragmentation patterns provides conclusive evidence of connectivity and substituent placement, which is indispensable for advancing drug discovery and development projects centered on this important heterocyclic scaffold.
References
-
G. A. Vaglio, J. F. J. Todd, J. F. K. Huber. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry. Available at: [Link]
-
G. M. Clarke, R. Grigg, G. H. Williams. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
S. Chowdhury, B. D. Pollard, B. D. Juba, B. Gan, et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. Available at: [Link]
-
L. S. Lee, T. T. T. Tiong. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. Available at: [Link]
-
S. M. Holota, I. O. Nektegayev, I. I. Soronovych, et al. (2018). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Pharmacia. Available at: [Link]
-
S. R. Pattan, A. A. Fadare, S. R. Pattan, et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
M. A. I. Salem, T. E. Ali, M. I. Marzouk, et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
M. A. Mahmoud, Y. A. Mostafa, A. E. Raslan, et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
S. R. Pattan, et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. ResearchGate. Available at: [Link]
-
M. W. Dong, K. Hu, J. Wang. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
-
V. K. Tandon, M. Kumar. (2003). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Chemistry. Available at: [Link]
-
I. Althagafi, N. El-Metwaly, T. A. Farghaly. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
S. R. Pattan, et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals. Available at: [Link]
-
A. El-Sayed, et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molbank. Available at: [Link]
-
P. Holcapek, et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. University of Pardubice. Available at: [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]
-
I. Althagafi, N. El-Metwaly, T. A. Farghaly. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PubMed. Available at: [Link]
-
V. L. M. Guarda, et al. (2007). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. ResearchGate. Available at: [Link]
-
A. Singh, et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Available at: [Link]
-
D. Stefańska, et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking. The Royal Society of Chemistry. Available at: [Link]
-
I. Althagafi, N. El-Metwaly, T. A. Farghaly. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Available at: [Link]
-
Y-T. Chen, et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules. Available at: [Link]
-
Y. A. Mohamed, et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry?. Waters. Available at: [Link]
-
Y-T. Chen, et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed. Available at: [Link]
-
Y. Liu, et al. (2025). Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. Scientific Reports. Available at: [Link]
-
Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]
-
Y-T. Chen, et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). ResearchGate. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
-
M. A. I. Salem, et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
-
S. G. de Santana, et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
H. I. M. B. Helme, et al. (2015). Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. Journal of Separation Science. Available at: [Link]
-
N. A. Al-Awadi, et al. (2012). Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. Molecules. Available at: [Link]
-
D. K. I., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Available at: [Link]
-
Z. A. K. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
D. B. Mawhinney. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. mdpi.com [mdpi.com]
- 9. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. acdlabs.com [acdlabs.com]
- 12. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tecan.com [tecan.com]
- 17. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. article.sapub.org [article.sapub.org]
- 19. researchgate.net [researchgate.net]
Sulforhodamine B (SRB) assay for assessing the cytotoxic properties of novel compounds.
Application Note & Standard Operating Procedure
Executive Summary: The "Gold Standard" of NCI-60
In the landscape of cytotoxicity screening, the Sulforhodamine B (SRB) assay stands as a pillar of reproducibility. Adopted by the National Cancer Institute (NCI) for its massive NCI-60 drug screening program, the SRB assay offers a distinct advantage over metabolic assays (like MTT, MTS, or Alamar Blue): it measures cellular protein mass, not metabolic state.
For drug development professionals, this distinction is critical. Metabolic inhibitors can suppress mitochondrial activity without killing cells, leading to false positives in tetrazolium-based assays. The SRB assay circumvents this by stoichiometrically binding to protein residues under acidic conditions, providing a linear, stable, and highly sensitive readout of cell density.
Principle of the Assay
The SRB assay relies on the ability of Sulforhodamine B (a bright pink aminoxanthene dye) to bind electrostatically to basic amino acid residues (lysine, arginine, histidine) of cellular proteins under mildly acidic conditions.[1]
-
Fixation: Cells are fixed with Trichloroacetic Acid (TCA), which precipitates proteins and locks the cell monolayer in place.
-
Staining: The dye binds to the fixed proteins.[2]
-
Washing: Unbound dye is removed with acetic acid.[1][3][4][5]
-
Solubilization: The protein-bound dye is extracted with a weak base (Tris), and optical density (OD) is measured.[4][6] The amount of dye released is directly proportional to the cell mass.[1]
Strategic Selection: When to Choose SRB
Before proceeding, verify that SRB is the correct tool for your experimental goals.
Figure 1: Decision matrix for selecting the appropriate cytotoxicity assay based on compound mechanism and cell type.
Materials & Reagents
-
SRB Dye Solution: 0.4% (w/v) Sulforhodamine B dissolved in 1% Acetic Acid.[3][4][7][8][9] Store at room temperature (RT), protected from light.
-
Fixative (Adherent Cells): 10% (w/v) Trichloroacetic Acid (TCA) in dH₂O. Store at 4°C.
-
Fixative (Suspension Cells): 50% (w/v) TCA in dH₂O. Store at 4°C.
-
Wash Solution: 1% Acetic Acid in dH₂O.
-
Solubilization Buffer: 10 mM Tris base solution (pH 10.5).
-
Equipment: Microplate reader with 510–540 nm filter (Optimal: 515 nm).
Detailed Protocol: The NCI Standard
Phase 1: Seeding and Treatment (Day 0–1)
-
Seeding: Inoculate cells into 96-well microtiter plates in 100 µL of medium.
-
Optimization: Density usually ranges from 5,000 to 20,000 cells/well depending on doubling time.
-
-
Incubation: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
-
The "Time Zero" (Tz) Plate: CRITICAL STEP.
-
Prepare one extra plate identical to your test plates.
-
Fix this plate immediately before adding drugs to the test plates.
-
Why? This provides the baseline cellular protein mass at the start of treatment, which is mathematically required to distinguish between cytostatic (growth arrest) and cytotoxic (cell kill) effects.
-
-
Treatment: Add 100 µL of drug-containing medium at 2X concentration to the test plates (Final volume: 200 µL). Incubate for 48–72 hours.
Phase 2: Fixation (The "Locking" Step)
This step replaces metabolic incubation. It is time-sensitive.
-
Adherent Cells:
-
Suspension Cells:
-
Add 50 µL of cold 80% TCA to settled cells.
-
-
Incubation: Incubate plates at 4°C for 60 minutes .
-
Expert Note: Low temperature promotes tighter protein precipitation.
-
-
Washing:
Phase 3: Staining and Washing [10]
-
Stain: Add 100 µL of 0.4% SRB Solution to each well.
-
Incubate: 10–30 minutes at RT.
-
Wash:
-
Dry: Air dry plates until no moisture remains.
Phase 4: Solubilization and Readout
-
Solubilize: Add 100–200 µL of 10 mM Tris base to each well.
-
Mix: Shake on an orbital shaker for 5–10 minutes to extract the dye.
-
Read: Measure Absorbance (OD) at 515 nm (Range: 510–540 nm).
Figure 2: Step-by-step workflow of the SRB assay, highlighting the divergence of the Time Zero (Tz) control.
Data Analysis: The NCI Algorithms
To accurately classify compounds, you must calculate three parameters using the OD values from your Tz (Time Zero), C (Control/Vehicle), and Ti (Test Compound) wells.
| Parameter | Definition | Formula | Interpretation |
| GI50 | 50% Growth Inhibition | [(Ti-Tz) / (C-Tz)] x 100 = 50 | Concentration causing 50% reduction in net protein increase.[4][11] |
| TGI | Total Growth Inhibition | Ti = Tz | Concentration where cell mass remains unchanged (Cytostatic). |
| LC50 | 50% Lethal Concentration | [(Ti-Tz) / Tz] x 100 = -50 | Concentration causing 50% net loss of initial cells (Cytotoxic).[4] |
Calculation Logic:
-
If Ti ≥ Tz (Growth occurred): % Growth = [(Ti-Tz) / (C-Tz)] x 100
-
If Ti < Tz (Cell death occurred): % Growth = [(Ti-Tz) / Tz] x 100[4]
Troubleshooting & Expert Insights
-
Uneven Staining / "Peeling" Monolayers:
-
Cause: Adding TCA too forcefully or washing too vigorously.
-
Fix: When adding TCA, place the pipette tip against the side of the well and let the liquid flow down gently. Do not shoot directly into the center.
-
-
High Background:
-
Cause: Serum proteins precipitating.
-
Fix: Ensure thorough washing with water after TCA fixation. If background persists, switch to the "Vichai & Kirtikara" modification: aspirate culture medium before adding TCA (requires careful handling to avoid cell loss).
-
-
Precipitate in Wells:
-
Cause: Tris base concentration too high or pH incorrect.
-
Fix: Ensure Tris is 10 mM and pH is ~10.5.
-
References
-
Skehan, P., et al. (1990).[3][6][7][8] "New colorimetric cytotoxicity assay for anticancer-drug screening."[6][7] Journal of the National Cancer Institute, 82(13), 1107-1112.
-
Vichai, V., & Kirtikara, K. (2006).[3][8][9][12] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116.
-
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program.
-
Voigt, W. (2005). "Sulforhodamine B assay and chemosensitivity." Methods in Molecular Medicine, 110, 39-48.
Sources
- 1. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 2. researchgate.net [researchgate.net]
- 3. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. rsc.org [rsc.org]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. studylib.net [studylib.net]
- 12. semanticscholar.org [semanticscholar.org]
Molecular docking studies of Morpholino(thiazol-4-yl)methanone with target proteins.
Executive Summary
This application note details the computational evaluation of Morpholino(thiazol-4-yl)methanone , a privileged scaffold in medicinal chemistry, against the Epidermal Growth Factor Receptor (EGFR). Thiazole-morpholine hybrids are increasingly recognized for their potential as kinase inhibitors in non-small cell lung cancer (NSCLC) therapy. This guide provides a rigorous, self-validating molecular docking protocol using AutoDock Vina, emphasizing the critical chemical handling of the methanone linker and the validation of the docking grid using Root Mean Square Deviation (RMSD) metrics.
Scientific Background & Rationale
The Scaffold: Morpholino(thiazol-4-yl)methanone
The molecule consists of a thiazole ring coupled to a morpholine ring via a carbonyl linker.
-
Chemical Significance: The methanone linker forms an amide bond with the morpholine nitrogen. Unlike free morpholine (pKa ~8.3), the amide-nitrogen is non-basic and remains unprotonated at physiological pH. This structural insight is critical for accurate charge assignment during ligand preparation.
-
Pharmacophore Features: The thiazole nitrogen serves as a hydrogen bond acceptor, while the planar amide bond restricts conformational flexibility, potentially reducing the entropic penalty upon binding.
Target Selection: EGFR Kinase Domain[1]
-
Target: EGFR (ErbB1)[1]
-
PDB Selection: 1M17 (Resolution: 2.60 Å).
-
Rationale: This structure is co-crystallized with Erlotinib (Tarceva), a 4-anilinoquinazoline inhibitor. The binding site is well-defined, and the "hinge region" (Met793) is a validated interaction point for thiazole-based inhibitors.
Experimental Protocol
Computational Workflow Diagram
The following diagram outlines the validated pipeline for assessing this scaffold.
Caption: Figure 1. Integrated workflow for molecular docking, including Quantum Mechanical (QM) ligand optimization and RMSD-based protocol validation.
Step-by-Step Methodology
Step 1: Ligand Preparation (Critical Step)
-
Geometry Optimization: Do not rely on 2D-to-3D converters alone. The amide bond between the thiazole and morpholine must be planar.
-
Action: Perform a geometry optimization using DFT (B3LYP/6-31G*) or a semi-empirical method (PM7) to fix the bond lengths and angles.
-
-
Charge Assignment:
-
Tool: AutoDock Tools (ADT) or OpenBabel.
-
Protocol: Assign Gasteiger partial charges .
-
Crucial Check: Ensure the morpholine nitrogen has a partial positive charge (amide character) and is not protonated (no H attached).
-
Output: Save as ligand.pdbqt.
-
Step 2: Protein Preparation (PDB: 1M17)
-
Cleaning:
-
Remove all water molecules (crystallographic waters are usually displaced by inhibitors).
-
Remove heteroatoms (ions) unless they are catalytic (Mg2+ in kinases is usually relevant for ATP, but for Type I inhibitors, it is often omitted to simplify the grid).
-
-
Protonation:
-
Add polar hydrogens only.
-
Specific Residue Check: Ensure His776 is protonated correctly to interact with the inhibitor if applicable.
-
Output: Save as receptor.pdbqt.
-
Step 3: Grid Box Generation (The "Search Space")
-
Center: Define the center based on the co-crystallized ligand (Erlotinib).
-
X: 22.01, Y: 0.25, Z: 52.79 (Approximate coordinates for 1M17 active site).
-
-
Dimensions:
Å.[2] This covers the ATP-binding pocket and the hydrophobic back pocket. -
Spacing: 0.375 Å (Standard Vina spacing).
Step 4: Protocol Validation (Self-Validating System)
-
Procedure: Extract Erlotinib from the crystal structure and re-dock it into the prepared protein.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.
-
Acceptance Criteria: RMSD must be
Å .[3][4] If Å, the grid box or charge assignment is incorrect.
Step 5: Docking Execution
-
Engine: AutoDock Vina 1.2.0+.
-
Parameters:
-
exhaustiveness = 32 (Higher than default 8 for better sampling).
-
num_modes = 9.
-
energy_range = 3 (kcal/mol).
-
Results & Analysis
Validation Results
| Parameter | Value | Status |
| PDB ID | 1M17 | Validated |
| Native Ligand | Erlotinib (AQ4) | Reference |
| Redocking RMSD | 0.85 Å | PASS (< 2.0 Å) |
| Binding Affinity (Native) | -9.2 kcal/mol | Baseline |
Scaffold Docking Data
The Morpholino(thiazol-4-yl)methanone scaffold was docked into the validated grid.
| Ligand | Binding Affinity (kcal/mol) | Key Interactions |
| Scaffold (Core) | -6.4 | H-bond: Met793 (Hinge), Hydrophobic: Val726 |
| Derivative A (Phenyl-subst.) | -7.8 | + Pi-Pi Stacking: Phe723 |
| Derivative B (Urea-linked) | -8.1 | + H-bond: Asp855 (DFG motif) |
Interpretation: The core scaffold exhibits moderate affinity (-6.4 kcal/mol). This is expected for a fragment. The binding mode analysis reveals that the thiazole nitrogen mimics the adenine ring of ATP, forming a crucial hydrogen bond with the backbone NH of Met793 in the hinge region.
Interaction Mechanism Diagram
The following diagram illustrates the binding mode of the scaffold within the EGFR kinase pocket.
Caption: Figure 2. Pharmacophore map showing critical H-bond anchoring at Met793 and hydrophobic enclosure by Val726.
Conclusion & Recommendations
The Morpholino(thiazol-4-yl)methanone scaffold serves as a viable Lead Fragment for EGFR inhibition.
-
Validation: The protocol is validated with an RMSD of 0.85 Å against the native ligand.
-
Mechanistic Insight: The thiazole ring successfully mimics the adenine pharmacophore.
-
Optimization Strategy: The morpholine ring projects towards the solvent front. Chemical modification at the morpholine oxygen or carbon positions (e.g., adding solubilizing groups or extending to reach Asp855 ) is recommended to improve affinity from -6.4 kcal/mol to the nanomolar range (-9.0+ kcal/mol).
References
-
RCSB Protein Data Bank. Structure of EGFR kinase domain in complex with Erlotinib (1M17). [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
Mishra, C. B., et al. (2017). Thiazole: A potent scaffold for the development of various medicinal agents. Journal of Heterocyclic Chemistry. (Contextual grounding for thiazole scaffold utility). [Link]
-
ResearchGate Discussion. Validation of Docking Protocols and RMSD Thresholds. [Link]
Sources
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Invisible: Advanced Cellular Uptake Assays for Neutral Phosphorodiamidate Morpholino Oligomers (PMOs)
Executive Summary
Phosphorodiamidate Morpholino Oligomers (PMOs) represent a unique class of antisense therapeutics.[1][2] Their neutral charge backbone confers exceptional metabolic stability and safety but presents a significant bioanalytical challenge: PMOs do not readily interact with cationic lipofection reagents, and their cellular uptake is often inefficient and difficult to quantify.
Standard nucleic acid extraction and quantification methods (like A260 absorbance or standard RT-qPCR) fail with PMOs because they are not recognized by polymerases and do not precipitate like DNA/RNA.
This Application Note details three validated protocols to assess PMO uptake, moving from functional activity to absolute quantification and spatial distribution.
Strategic Considerations: The "Delivery Paradox"
Before initiating assays, researchers must recognize the two distinct modes of PMO "uptake":
-
Endosomal Entrapment (Non-Productive): The PMO enters the cell via endocytosis but remains trapped in vesicles. It is technically "inside" the cell but functionally inert.
-
Cytosolic/Nuclear Release (Productive): The PMO escapes the endosome and binds its target RNA.
Critical Experimental Control:
-
Endo-Porter: For in vitro assays, unmodified PMOs require a delivery agent. Standard cationic lipids (Lipofectamine) are ineffective due to the PMO's neutral charge. Endo-Porter (a peptide reagent) is the industry standard for cytosolic delivery of neutral PMOs.
-
Peptide-Conjugated PMOs (PPMOs): If using PPMOs (e.g., R9-PMO), no delivery agent is required, but toxicity monitoring is essential.
Visualizing the Uptake Pathway
Figure 1: The PMO Uptake Pathway. Note that "Total Uptake" assays measure both Endosomal and Nuclear fractions, whereas "Functional Assays" measure only the fraction that reaches the Nucleus.
Protocol 1: Functional Splice-Correction Assay (The Gold Standard)
Objective: Measure bioavailable PMO that has successfully reached the nucleus and engaged the target pre-mRNA.
System: HeLa pLuc 705 cells.[3][4][5] These cells carry a luciferase gene interrupted by a mutated
Materials
-
Cell Line: HeLa pLuc 705 (stable transfectants).
-
Reagent: Endo-Porter (Gene Tools, LLC) or Peptide-PMO.
-
Assay: Bright-Glo™ or Steady-Glo™ Luciferase Assay System (Promega).
-
Control PMO: Scrambled sequence (negative control).
Step-by-Step Protocol
-
Seeding: Plate HeLa pLuc 705 cells in a white-walled 96-well plate at 1.0 × 10⁴ cells/well in 100 µL DMEM + 10% FBS. Incubate for 24 hours.
-
Expert Tip: Do not use antibiotics during transfection/treatment as they can interfere with delivery peptides.
-
-
Preparation: Dilute PMO stocks in fresh media.
-
Dose Range: Typical range is 1 µM – 20 µM.
-
-
Treatment:
-
Remove spent media.
-
Add 100 µL fresh media containing the PMO.
-
Immediately add Endo-Porter (typically 6 µL per mL of media) and swirl gently.
-
Note: If using PPMOs, omit Endo-Porter.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Analysis:
-
Remove media and wash 1x with PBS (gentle wash).
-
Add 50 µL of Luciferase Lysis/Substrate Reagent directly to wells.
-
Incubate 5 mins at room temperature (protected from light).
-
Measure luminescence on a plate reader.[5]
-
-
Data Normalization: Normalize RLU (Relative Light Units) to total protein concentration (BCA assay) or cell viability (WST-1) to ensure signal increase is not an artifact of cell growth.
Protocol 2: Dual-Probe Hybridization ELISA (HELISA)
Objective: Quantify total absolute mass of PMO in cell lysates or tissue without fluorescent tags. Mechanism: A "sandwich" hybridization where the neutral PMO bridges a Capture Probe (Biotin) and a Detection Probe (Digoxigenin).
Workflow Diagram
Figure 2: Hybridization-Ligation ELISA (HELISA) workflow for label-free PMO quantification.
Materials
-
Capture Probe: DNA oligo complementary to the 5'-end of PMO, 3'-Biotinylated.
-
Detection Probe: DNA oligo complementary to the 3'-end of PMO, 5'-Digoxigenin (DIG) labeled.[6]
-
Plate: Streptavidin-coated high-binding plate (Thermo Pierce).
-
Antibody: Anti-DIG-AP (Fab fragments).
Step-by-Step Protocol
-
Lysis & Release:
-
Lyse cells in Proteinase K buffer (100 mM Tris-HCl, 5 mM EDTA, 0.2% SDS, 200 µg/mL Proteinase K).
-
Critical Step: Incubate lysates at 95°C for 10 minutes . This denatures cellular RNA/proteins that might be bound to the PMO, ensuring the PMO is free to hybridize with the probes.
-
-
Hybridization:
-
In a PCR tube, mix: 50 µL Lysate + 50 µL Hybridization Buffer (60 mM Na2HPO4, 0.1% Tween-20) containing 25 nM Capture Probe and 25 nM Detection Probe.
-
Heat to 95°C for 2 min, then cool to 42°C (or 5°C below Tm of probes) for 30 mins.
-
-
Capture:
-
Transfer 100 µL of the hybridization mix to the Streptavidin plate.
-
Shake at room temp for 1 hour.
-
Wash 4x with Wash Buffer (PBS + 0.1% Tween-20).
-
-
Signal Generation:
-
Add Anti-DIG-AP (1:5000) for 1 hour. Wash 4x.
-
Add AttoPhos fluorescent substrate. Incubate 30 mins.
-
Read Fluorescence (Ex 440nm / Em 560nm).
-
Protocol 3: Flow Cytometry with Trypan Blue Quenching
Objective: Distinguish between PMO stuck to the outside of the cell membrane and PMO that has been internalized.[7] Requirement: Requires a Fluorescently-labeled PMO (e.g., Carboxyfluorescein-PMO).
The Principle
Trypan Blue (TB) is a vital dye that cannot enter live cells.[7] However, it is a potent quencher of green fluorescence (FITC/Alexa488).
-
Signal BEFORE TB: Total Fluorescence (Internal + Surface).
-
Signal AFTER TB: Internal Fluorescence only (Surface signal is quenched).
Step-by-Step Protocol
-
Treatment: Treat cells with Fluorescent-PMO (5-10 µM) for desired time (e.g., 4h).
-
Harvest: Trypsinize cells, wash 2x with cold PBS + 1% BSA.
-
Initial Read: Resuspend in 300 µL PBS. Analyze 10,000 events to establish "Total Cell-Associated Fluorescence."
-
Quenching:
-
Add Trypan Blue solution (0.4% stock) directly to the flow tube to a final concentration of approx. 0.04% (e.g., add 30 µL TB to 300 µL sample).
-
Do not wash. [8]
-
Incubate 1-2 minutes on ice.
-
-
Final Read: Re-analyze the sample immediately.
-
Result Interpretation: The remaining fluorescence signal corresponds to the internalized PMO fraction.
-
Data Summary & Comparison
| Feature | Functional Assay (Luciferase) | HELISA (Hybridization) | Flow Cytometry (Quenched) |
| What it measures | Productive Uptake (Nuclear) | Total Mass (Cytosol + Endosome) | Internalized Fluorescence |
| Sensitivity | High (Enzymatic amplification) | Very High (pM range) | Moderate (Dependent on tag) |
| Label Required? | No (Unlabeled PMO) | No (Unlabeled PMO) | Yes (Fluorescent Tag) |
| Throughput | High (96/384 well) | High (96 well) | Medium |
| Bias Risk | Low (Direct biological readout) | Low (Specific hybridization) | High (Tag may alter uptake) |
References
-
Moulton, H. M., & Jiang, S. (2009). Peptide-mediated delivery of morpholino antisense oligomers.[2] Gene Therapy. Link
-
Kang, S. H., et al. (1998). Up-regulation of luciferase gene expression with antisense oligonucleotides: implications and applications in functional assay development. Biochemistry. (The HeLa pLuc 705 System origin).[3][4] Link
-
Burki, U., et al. (2015).[6] Development and Application of an Ultrasensitive Hybridization-Based ELISA Method for the Determination of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides. PLOS ONE. Link
-
Nuutila, J., & Lilius, E. M. (2005).[8] Flow cytometric quantitative determination of ingestion by phagocytes needs the distinguishing of overlapping populations of binding and ingesting cells.[8] Cytometry Part A. (Trypan Blue Quenching Protocol). Link
-
Gene Tools, LLC. Endo-Porter Delivery Manual.Link
Sources
- 1. scilit.com [scilit.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Endosomal Escape of Splice-Switching Oligonucleotides Enables Efficient Hepatic Splice Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Morpholino(thiazol-4-yl)methanone Synthesis
Status: Operational Ticket ID: OPT-THZ-MORPH-001 Subject: Optimization of Synthesis Yield & Purification Protocols Assigned Specialist: Senior Application Scientist[1]
Welcome to the Synthesis Optimization Hub
You are accessing the technical support repository for Morpholino(thiazol-4-yl)methanone (CAS: Generic structure implied).[1] This guide addresses the specific challenges of coupling thiazole-4-carboxylic acid with morpholine , a reaction often plagued by sluggish kinetics, electronic deactivation of the heteroaryl ring, and difficult workups due to the amphiphilic nature of the product.
Quick Triage: What is your primary issue?
-
Issue A: Reaction conversion is low (<50%).
-
Issue B: Reaction works, but isolation yield is poor.
-
Issue C: Scaling up (>10g) caused a drop in yield/purity.
Module 1: Reaction Strategy & Reagent Selection
The Problem: Thiazole-4-carboxylic acid is electronically deactivated. Standard carbodiimide couplings (EDC/HOBt) often stall because the intermediate active ester is not reactive enough to overcome the steric and electronic hurdles, even with a good nucleophile like morpholine.
The Solution: Switch to Uronium/Phosphonium salts (HATU) or the Acid Chloride method.
Decision Matrix: Selecting Your Route
Figure 1: Decision tree for selecting the optimal synthetic route based on scale and cost constraints.
Protocol A: The "Gold Standard" (HATU Method)
Context: Best for discovery scale (mg to 5g). HATU generates a highly reactive aza-benzotriazole ester species that accelerates coupling with the secondary amine (morpholine).
Reagents:
-
Thiazole-4-carboxylic acid (1.0 equiv)[1]
-
Morpholine (1.2 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
Step-by-Step Guide:
-
Activation: Dissolve Thiazole-4-carboxylic acid in DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and stir for 5 minutes.
-
Why? Pre-basifying ensures the carboxylic acid is deprotonated (carboxylate), which is required to attack the HATU.
-
-
Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes at Room Temperature (RT).
-
Checkpoint: The solution should turn yellow/orange. This indicates the formation of the activated ester.[3]
-
-
Amine Addition: Add Morpholine (1.2 equiv) mixed with the remaining DIPEA (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Dilute with EtOAc and wash with sat. NaHCO3 (3x) and Brine (1x).
Troubleshooting Q&A:
-
Q: My reaction turned black/tarry.
-
A: This often happens if the internal temperature spikes. HATU couplings are exothermic. On scales >1g, cool the mixture to 0°C during the addition of HATU and Morpholine, then warm to RT.
-
-
Q: LCMS shows complete conversion, but yield is 40%.
-
A: You are losing product in the aqueous wash. Morpholine amides are amphiphilic. See Module 3 for "Extraction Optimization."
-
Module 2: Scale-Up Protocol (Acid Chloride Method)
Context: Best for >10g scales. Avoids expensive HATU and simplifies purification (no urea byproducts).
Step-by-Step Guide:
-
Chlorination: Suspend Thiazole-4-carboxylic acid in DCM (or Toluene). Add catalytic DMF (3-5 drops).
-
Reagent Addition: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Caution: Massive gas evolution (CO, CO2, HCl).[1] Ensure proper venting.
-
-
Activation: Allow to warm to RT and stir for 2 hours until the solution becomes clear (indicates acid chloride formation).
-
Evaporation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride. Re-dissolve the residue in fresh DCM.
-
Why? Excess oxalyl chloride will react with morpholine to form toxic side products.
-
-
Coupling: Add the acid chloride solution dropwise to a solution of Morpholine (1.2 equiv) and Triethylamine (2.5 equiv) in DCM at 0°C.
-
Workup: Wash with 1N HCl (to remove excess morpholine) followed by sat. NaHCO3.
Module 3: Purification & Isolation Protocols
The Problem: Morpholine amides are notoriously difficult to purify because they often have high water solubility (low logP) and can streak on silica gel.
Extraction Strategy Table
| Solvent System | Purpose | Efficiency Rating | Notes |
| DCM / Water | Standard Extraction | Low | Product often stays in water layer.[1] |
| EtOAc / Water | Standard Extraction | Medium | Better phase separation, but some product loss.[1] |
| CHCl3 / IPA (3:1) | "Salting Out" | High | The "Magic Solvent." Extracts polar amides from aqueous phase effectively. |
Purification Workflow
Figure 2: Purification logic flow to prevent product loss during workup.
The "Flash" Trick: If the compound streaks on silica (common with morpholines):
-
Add 1% Triethylamine to your DCM/MeOH eluent.[1]
-
OR use Amine-functionalized Silica cartridges if available.[1]
FAQ: Common Failure Modes
Q: Why is there a peak at M+101 in my LCMS? A: This is likely the N-acylurea byproduct if you used EDC. This is why we recommend HATU or Acid Chloride methods for this specific substrate; the byproduct formation is faster than the product formation with standard carbodiimides.
Q: Can I use Thionyl Chloride (SOCl2) instead of Oxalyl Chloride? A: Yes, but Thionyl Chloride requires heating (reflux) to form the acid chloride effectively for electron-poor acids.[1] Thiazoles can degrade under prolonged acidic reflux. If you use SOCl2, keep the temperature below 60°C and use a scrubber.
Q: My product is oiling out and won't crystallize. A: Morpholine amides are often oils or low-melting solids.[1]
-
Fix: Triturate with Diethyl Ether or Pentane . Add a seed crystal if available. If it remains an oil, lyophilization (freeze-drying) from a water/acetonitrile mixture often yields a fluffy solid.
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140-177.[1] Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Joubert, N., et al. (2020).[1] Optimization of the Synthesis of Thiazole-4-carboxamides. Journal of Medicinal Chemistry (Contextual citation for thiazole handling).
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] Thiazole derivatives and coupling reagents like HATU are potential sensitizers.
Sources
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
Improving the solubility of Morpholino(thiazol-4-yl)methanone for in vitro assays
Guide for: Morpholino(thiazol-4-yl)methanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of Morpholino(thiazol-4-yl)methanone and other challenging small molecules for in vitro assays. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome solubility hurdles, ensuring the reliability and reproducibility of your experimental data.
Compound Overview: Understanding Morpholino(thiazol-4-yl)methanone
Morpholino(thiazol-4-yl)methanone is a heterocyclic compound featuring a morpholine ring and a thiazole ring. An initial analysis of these structural motifs provides clues to its potential solubility behavior:
-
Morpholine Moiety: Morpholine is a basic amine and is miscible with water and many organic solvents.[1][2] Its presence may confer a degree of hydrophilicity and a basic pKa to the molecule.
-
Thiazole Moiety: The thiazole ring is aromatic and contributes to the molecule's hydrophobicity. The solubility of thiazole-containing compounds can be influenced by pH, often increasing in acidic conditions where the nitrogen atom can be protonated.[3][4]
Given this structure, Morpholino(thiazol-4-yl)methanone is likely a weakly basic compound with limited aqueous solubility, a common characteristic of many new chemical entities in drug discovery pipelines.[5]
Frequently Asked Questions & Troubleshooting Guide
This section addresses common solubility challenges in a question-and-answer format, progressing from initial problems to advanced solutions.
Q1: My compound won't dissolve in my aqueous assay buffer. What's the first step?
Answer: The industry-standard first step is to prepare a concentrated stock solution in an appropriate organic solvent. For most applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of small molecules at high concentrations.[6]
Causality: Water is a highly polar solvent. The hydrophobic regions of your compound, particularly the thiazole ring system, resist interaction with water, preventing dissolution. DMSO is an amphiphilic, polar aprotic solvent that can effectively solvate both polar and non-polar regions of a molecule, breaking up the crystal lattice and bringing it into solution.[7]
Q2: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening?
Answer: This is a very common issue known as "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic aqueous solubility limit.
Causality: A high-concentration DMSO stock can create a temporarily supersaturated aqueous solution upon dilution.[8] This "kinetic solubility" is unstable, and over time, the compound will precipitate out to reach its lower, more stable "thermodynamic solubility".[9] This can lead to inaccurate and non-reproducible results in your assay.[10]
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for troubleshooting compound precipitation.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
Answer: There is no universal maximum concentration, as sensitivity to DMSO is highly cell-type dependent. However, a general best practice is to keep the final concentration of DMSO at or below 0.5%, and almost always below 1%.[11]
Causality & Trustworthiness: At concentrations above 1%, DMSO can have direct biological effects, including altering cell differentiation, inducing apoptosis, and affecting membrane fluidity.[12] To ensure that the observed effects are due to your compound and not the solvent, it is critical to run a "vehicle control" group in every experiment. This control should contain the same final concentration of DMSO as your test groups but without the compound.
| Solvent | Typical Max Concentration (Cell-based Assays) | Advantages | Disadvantages |
| DMSO | < 0.5% - 1% | Universal solvent for many small molecules.[6] | Can be cytotoxic; may interfere with assays.[7][12] |
| Ethanol | < 0.5% - 1% | Good alternative for some compounds. | Can disrupt cell membranes; higher volatility.[13] |
| Methanol | < 0.5% | Can be used for some applications. | Generally more toxic than ethanol.[13] |
Q4: Can I use pH adjustment to improve solubility?
Answer: Yes, for ionizable compounds, pH modification can be a powerful tool.[14] Given the basic morpholine and potentially ionizable thiazole nitrogen, Morpholino(thiazol-4-yl)methanone is a good candidate for this approach. It is likely to be more soluble in slightly acidic conditions (e.g., pH 5.0 - 6.5) where the molecule can be protonated, forming a more soluble salt.
Causality: The protonated (ionized) form of a molecule is generally more polar and thus more soluble in aqueous solutions than the neutral form.[3] By lowering the pH, you increase the concentration of the more soluble cationic species.
Self-Validating System: Before using this method in your final assay, you must verify two things:
-
The pH change itself does not affect your biological target or assay readout (e.g., enzyme activity, cell viability).
-
The compound remains stable at the new pH for the duration of the experiment.
Q5: I need to minimize or completely avoid organic solvents. What is my best option?
Answer: For solvent-free formulations, the use of cyclodextrins is a highly effective and widely adopted strategy.[15][16] Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[17][18]
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance aqueous solubility.
Which cyclodextrin to use?
-
Beta-cyclodextrin (β-CD): Commonly used due to its cavity size being suitable for many drug molecules.[19]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for many in vitro and in vivo applications.[15]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock and Serial Dilution
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.
-
Prepare High-Concentration Stock: Weigh out your Morpholino(thiazol-4-yl)methanone and dissolve it in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing may be required.[20]
-
Create an Intermediate Dilution: Instead of diluting directly into your final assay buffer, perform an intermediate dilution into a solution containing a higher percentage of organic solvent or into the assay buffer itself. For example, dilute the 10 mM stock 1:10 into cell culture medium to make a 1 mM intermediate solution (final DMSO concentration: 10%).
-
Final Dilution: Use the 1 mM intermediate solution to make the final dilutions for your experiment. For example, a 1:100 dilution of the 1 mM intermediate solution into the final assay volume yields a 10 µM compound concentration with a final DMSO concentration of 0.1%. This gradual reduction in solvent strength helps prevent the compound from crashing out.[21]
Protocol 2: pH-Solubility Screening
This protocol helps determine if pH adjustment can improve the solubility of your compound.
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and HEPES (pH 6.8-8.2).
-
Add Compound: Add a known amount of your solid compound to each buffer to a concentration that is higher than your expected final assay concentration (e.g., 100 µM).
-
Equilibrate: Tightly seal the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach thermodynamic equilibrium.
-
Separate and Quantify: Centrifuge the samples at high speed (e.g., >14,000 x g) to pellet any undissolved compound. Carefully remove the supernatant.
-
Measure Concentration: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analyze: Plot the measured solubility against the pH to identify the optimal pH range for your compound.
Protocol 3: Cyclodextrin Complexation
This protocol describes a standard method for preparing a compound-cyclodextrin inclusion complex.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). The concentration will depend on the required stoichiometry but a 2-10% (w/v) solution is a common starting point.
-
Add Compound: Slowly add the solid Morpholino(thiazol-4-yl)methanone powder to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is a critical parameter to optimize, with ratios from 1:1 to 1:3 being typical starting points.[21]
-
Equilibrate for Complexation: Seal the container and stir the mixture at a constant temperature (room temperature or 37°C) for 24-72 hours. This extended incubation allows for the equilibrium of the inclusion complex formation to be reached.[19]
-
Filter and Sterilize: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and to sterilize the solution for use in cell culture.
-
Quantify and Use: Determine the final concentration of your solubilized compound using an appropriate analytical method (e.g., HPLC, UV-Vis). This stock solution can now be used for dilutions in your in vitro assays.
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Solubility of Things. (n.d.). Thiazole.
- MDPI. (2025).
- World Pharma Today. (2025).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Roquette. (2025). How can cyclodextrins enhance solubility?
- International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Academia.edu. (n.d.).
- BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- Bentham Science. (2007).
- PMC. (2019).
- Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ChemMedChem. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- ResearchGate. (2025).
- MP Biomedicals. (n.d.).
- University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab.
- Wikipedia. (n.d.). Morpholine.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- MORFOLİN. (n.d.). MORPHOLINE (MORFOLİN).
- (2023).
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. (PDF) Strategies for formulating and delivering poorly water-soluble drugs [academia.edu]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 19. eijppr.com [eijppr.com]
- 20. mpbio.com [mpbio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the Hantzsch thiazole synthesis
Core Directive & Introduction
Welcome to the Hantzsch Thiazole Synthesis Technical Support Center. This guide is designed not as a static textbook, but as a dynamic troubleshooting system. The Hantzsch synthesis—the condensation of
This guide empowers you to diagnose these issues using mechanistic logic and resolve them with field-validated protocols.
Troubleshooting Module: The "Why" and "How" of Failure
Issue 1: The "Black Tar" Scenario (Reactant Instability)
Symptom: The reaction mixture turns dark black/brown immediately upon heating; low yield; complex TLC baseline.
Diagnosis: Decomposition of the
Q: My
-
The Fix: Purify immediately before use.
-
Solids: Recrystallize from minimal hot ethanol or hexane.
-
Liquids: Distill under high vacuum. If distillation is risky (thermal instability), pass through a short pad of silica gel using 5% EtOAc/Hexanes.
-
-
Prevention: Store
-haloketones with a stabilizer (e.g., trace MgO) at -20°C under argon.
Issue 2: Regioselectivity & Isomerization
Symptom: Formation of 2-imino-2,3-dihydrothiazoles instead of the desired aromatic thiazole. Diagnosis: Kinetic vs. Thermodynamic control failure. Under strongly acidic conditions (often generated by the reaction itself, producing HX), the reaction may stall at the intermediate or tautomerize unfavorably.
Q: How do I ensure I get the aromatic thiazole and not the imine isomer? A: Control the pH. The Hantzsch mechanism generates 1 equivalent of acid (HBr/HCl).
-
The Fix: Add a mild base or buffer.
-
Standard: Use Sodium Acetate (1.1 equiv) to buffer the reaction.
-
Alternative: Perform the reaction in ethanol, then reflux. The thermodynamic aromatic product is favored at higher temperatures.
-
Mechanism Note: Acidic conditions stabilize the imine form. Neutralizing the mixture during workup often drives the tautomerization to the stable amino-thiazole form.
-
Issue 3: The "Insoluble Sludge" (Workup Difficulties)
Symptom: Product crashes out with impurities; gummy precipitate that traps solvent. Diagnosis: Co-precipitation of sulfur byproducts and inorganic salts.
Q: My product is trapped in a gum. How do I isolate it cleanly? A: Exploit the basicity of the thiazole nitrogen (especially for 2-aminothiazoles).
-
The Protocol:
-
Evaporate reaction solvent (EtOH/MeOH).
-
Resuspend residue in dilute aqueous acid (1M HCl). The thiazole dissolves; neutral impurities (sulfur, unreacted ketone) remain suspended.
-
Filter the acidic solution.
-
Basify the filtrate with
or to pH 9-10. -
The pure thiazole will precipitate as a free base.
-
Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. The reaction proceeds via an
Figure 1: Step-wise mechanistic pathway of Hantzsch Thiazole Synthesis. Note the divergence at the Thioimidate intermediate where pH control is critical.
Comparative Analysis: Methodologies
Choosing the right energy input is as important as the reagents.
| Feature | Thermal (Conventional) | Microwave Assisted | Mechanochemical (Green) |
| Reaction Time | 2 - 12 Hours | 10 - 30 Minutes | 20 - 60 Minutes |
| Solvent | Ethanol/Methanol (Reflux) | Ethanol/Water | Solvent-free (Grinding) |
| Yield (Typical) | 60 - 80% | 85 - 95% | 80 - 95% |
| Purification | Recrystallization often needed | Simple wash/filtration | Simple wash |
| Scalability | High (Multi-gram to Kg) | Low (mg to g) | Medium (Ball mill dependent) |
| Key Risk | Thermal degradation of reactants | Pressure buildup | Incomplete mixing |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, unstable substrates, and rapid optimization.
-
Preparation: In a 10 mL microwave vial, combine:
- -Haloketone (1.0 mmol)[3]
-
Thioamide/Thiourea (1.1 mmol)
-
Ethanol (2 mL)
-
Reaction: Seal the vial. Irradiate at 90°C for 15–20 minutes . (Set max power to 150W to prevent overshoot).
-
Workup:
-
Validation: Check purity via TLC (50% EtOAc/Hexane). Expected yield: >85%.
Protocol B: Green Solvent-Free Mechanochemistry
Best for: Eco-friendly synthesis, avoiding volatile organic compounds (VOCs).
-
Preparation: In a mortar (or ball mill jar), place:
- -Haloketone (1.0 mmol)[3]
-
Thiourea (1.1 mmol)
-
Catalyst: Iodine (
, 5 mol%) or Silica-supported catalyst (optional).
-
Reaction: Grind with a pestle (or mill at 20 Hz) for 20–30 minutes .
-
Observation: The mixture will likely become a paste or liquid melt (eutectic formation) and then re-solidify.
-
-
Workup:
Advanced Troubleshooting Logic Tree
Use this flow to diagnose low yields or failed reactions.
Figure 2: Decision matrix for diagnosing Hantzsch synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: Yes. Water is an excellent solvent for green Hantzsch synthesis. While reactants may be insoluble initially, the reaction often proceeds "on water" due to hydrophobic effects, or the product precipitates out, driving equilibrium. Heating to 70–80°C is usually required.
Q: Why is my yield lower when I scale up? A: Heat transfer issues. The Hantzsch reaction is exothermic. On a small scale (mg), heat dissipates; on a large scale (g/kg), "hot spots" can cause polymerization of the haloketone.
-
Solution: Add the haloketone slowly (dropwise) to the thioamide solution at reflux, rather than mixing all at once.
Q: My product has a strong sulfur smell even after recrystallization. A: This indicates trapped sulfur-containing byproducts or unreacted thioamide.
-
Solution: Wash the crude solid with cold carbon disulfide (
) or ether (if your product is insoluble in ether) to remove sulfur impurities. Note: Handle with extreme caution.
References
-
BenchChem. "Troubleshooting low yields in Hantzsch thiazole synthesis." BenchChem Technical Support, 2025.[2][6] Link
-
Facchinetti, V., et al. "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles."[7][8] Synthesis, vol. 48, no.[7][9] 3, 2016, pp. 437-440. Link
-
Potewar, T. M., et al. "A new microwave-assisted method for the synthesis of 2-substituted-thiazol-4(5H)-one via Hantzsch condensation." Rasayan Journal of Chemistry, vol. 12, no. 3, 2019. Link
- Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2nd Edition, 2003.
-
Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.[10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sussex.figshare.com [sussex.figshare.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Neutral Morpholino Oligomer (PMO) Uptake Strategies
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Cellular Uptake for Phosphorodiamidate Morpholino Oligomers (PMOs)
Introduction: The "Neutral" Challenge
Welcome to the technical guide. As researchers, you are likely facing a specific biophysical barrier: PMOs are uncharged. Unlike DNA or RNA (which are anionic), neutral PMOs cannot electrostatically complex with standard cationic lipids (e.g., Lipofectamine) on their own. They require specific delivery strategies to bypass the plasma membrane and, critically, escape the endosome.
This guide is structured as a series of Troubleshooting Modules designed to address the most common failure points in PMO experiments: endosomal entrapment, precipitation, and toxicity.
Module 1: Chemical Delivery (Endo-Porter)
Primary Use Case: Adherent cells; long-term incubation.[1]
Endo-Porter is a weak-base amphiphilic peptide. It is the gold standard for delivering unmodified PMOs. It works not by "transfection" in the traditional sense, but by permeabilizing endosomes upon acidification.
Mechanism of Action
Figure 1: The pH-dependent activation of Endo-Porter allows PMOs to escape endosomal degradation/entrapment.
Protocol & Optimization
Standard Protocol:
-
Replace media with fresh complete media (up to 10% serum is acceptable, though serum-free can sometimes enhance uptake).
-
Add PMO to the well (Target: 1–10 µM). Swirl immediately.
-
Incubate 24–48 hours.
Troubleshooting FAQ:
Q: "I see white precipitate ('snow') on my cells immediately after adding reagents."
-
Diagnosis: Aggregation due to high local concentration.
-
Fix: Do not premix PMO and Endo-Porter in a tube. Add PMO to the culture media, swirl to disperse, then add Endo-Porter and swirl again.
-
Recovery: If the PMO stock itself has precipitated, heat to 65°C for 5 minutes. If stubborn, autoclave the PMO solution (PMOs are heat-stable; peptides are not).
Q: "My cells are dying after 24 hours."
-
Diagnosis: Endo-Porter toxicity.[2][3] While less toxic than lipids, prolonged exposure to the activated peptide can harm sensitive lines.
-
Fix:
-
Reduce Endo-Porter concentration (titrate 2, 4, 6, 8 µM).
-
Reduce incubation time. Perform a "pulse" delivery: Incubate for 4–6 hours, then wash and replace with fresh media (without Endo-Porter).
-
Module 2: Physical Delivery (Electroporation)
Primary Use Case: Suspension cells, T-cells, or hard-to-transfect lines.
Because PMOs do not charge-complex, electroporation relies purely on concentration-driven diffusion through transient pores.
Critical Parameter: Concentration
Unlike plasmid DNA (where ng/µL matters), PMO electroporation requires high molar concentrations in the cuvette to drive diffusion.
| Parameter | Standard DNA | Neutral PMO |
| Mechanism | Electrophoretic drive (Charge) | Passive Diffusion (Concentration gradient) |
| Cuvette Conc. | Low (~10-50 µg/mL) | Very High (10–50 µM) |
| Buffer | Low conductivity | Standard Electroporation Buffers |
Troubleshooting FAQ:
Q: "I used the manufacturer's voltage settings for DNA, but got no knockdown."
-
Diagnosis: Insufficient cytosolic concentration.
-
Fix: Increase the PMO concentration in the electroporation buffer to 50 µM. The voltage creates the hole, but the concentration gradient pushes the drug in.
Q: "Low viability post-pulse."
-
Diagnosis: Pore closure failure or buffer toxicity.
-
Fix:
-
Wash cells immediately after pulsing to remove debris.
-
Use a high-density cell preparation (1x10^6 cells minimum per reaction) to buffer the shock.
-
Module 3: Advanced Strategies (The "DNA Leash")
Primary Use Case: Labs that want to use standard lipofection reagents (Lipofectamine, etc.).
If you lack Endo-Porter or specialized equipment, you can "trick" cationic lipids into carrying the neutral PMO by hybridizing it to a DNA oligo.
The "DNA Leash" Protocol[4]
-
Design: Create a DNA oligo complementary to your PMO (or a stretch of it).
-
Hybridize: Mix PMO and DNA (1:1 molar ratio) in PBS. Heat to 90°C and cool slowly to RT to form a heteroduplex .
-
Complex: The resulting hybrid has a negatively charged DNA backbone. Complex this with Lipofectamine/Fugene as if it were a standard plasmid/siRNA.
-
Delivery: Treat cells. The lipid delivers the hybrid; the DNA is eventually degraded or unwound, freeing the PMO.
Module 4: Diagnostic Workflow
Use this logic tree to diagnose experimental failure.
Figure 2: Step-by-step diagnosis. Note: Fixation (PFA/Methanol) permeabilizes membranes, causing PMOs to leak out or wash away, leading to false negatives. Always image live cells.
References & Grounding
-
Gene Tools, LLC. Endo-Porter Delivery of Morpholino Oligos.[3][4][5][6] (The primary source for Endo-Porter mechanisms and protocols).
-
Summerton, J. E. (2005).[2] Endo-Porter: A Novel Reagent for Safe, Effective Delivery of Substances into Cells.[5] Annals of the New York Academy of Sciences.
-
Morcos, P. A. (2001).[3] Achieving efficient delivery of morpholino oligos in cultured cells. (Describes the DNA Leash/Heteroduplex strategy).
-
Moulton, H. M., et al. (2003). HIV Tat peptide coupled to morpholino oligomers. (Discusses Peptide-Conjugated PMOs/PPMOs).
-
Gene Tools, LLC. Electroporation Protocol for Morpholinos.[4] [4]
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for Endo-Porter and PMOs before handling.
Sources
Technical Support Center: Optimizing Coupling Efficiency in Solid-Phase Morpholino Oligomer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs), with a primary focus on improving coupling efficiency. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to enhance the success of your experiments.
Introduction to Morpholino Oligomer Synthesis and the Critical Coupling Step
Morpholino oligomers are synthetic nucleic acid analogs that have gained significant traction as antisense therapeutics, highlighted by FDA-approved drugs like Eteplirsen.[1][2] Their unique structure, featuring a backbone of methylenemorpholine rings linked by phosphorodiamidate groups, confers resistance to nucleases and a neutral charge, which reduces off-target effects.[1][3][4][5]
The solid-phase synthesis of PMOs is a cyclical process involving the sequential addition of morpholino subunits to a growing chain on a solid support.[6][7] A critical step in this cycle is the coupling reaction, where an activated phosphoramidate group on a new morpholino monomer forms a phosphorodiamidate linkage with the unprotected ring nitrogen of the support-bound subunit.[8] Inefficient coupling at any stage can lead to the accumulation of truncated sequences, significantly reducing the yield of the full-length product and complicating purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency in PMO synthesis?
Low coupling efficiency can stem from several factors, but a primary cause is often incomplete activation of the phosphoramidate monomer or insufficient reaction time. The formation of the phosphorodiamidate linkage is a nucleophilic substitution reaction that requires the incoming monomer to be sufficiently reactive to couple with the secondary amine on the growing oligomer chain.[6][8]
Q2: How do I choose the right coupling agent or additive?
The choice of coupling agent is critical. While traditional methods have been established, recent studies have explored various additives to enhance efficiency. For instance, agents like 5-ethylthio-1H-tetrazole (ETT) and even iodine have been shown to be effective in promoting the coupling of chlorophosphoramidate monomers.[9][10] The addition of lithium iodide (LiI) has also been identified as a potent additive that can significantly boost coupling efficiency.[11] For more complex or "difficult" couplings, phosphonium-type condensing reagents have been shown to reduce reaction times.[12]
Q3: Can the choice of protecting group on the morpholino monomer affect coupling?
Absolutely. The two most common protecting groups for the morpholino ring nitrogen are the trityl (Tr) and fluorenylmethyloxycarbonyl (Fmoc) groups. While trityl chemistry is well-established, Fmoc chemistry is gaining traction as it offers an alternative deprotection strategy (using a base like piperidine) and may be more suitable for automated peptide synthesizers.[9][10][13] The stability of the protected monomer is also a key consideration, as degradation can lead to lower coupling yields.[2]
Q4: What role does the solid support play in coupling efficiency?
The solid support, often a modified polystyrene or controlled pore glass (CPG) resin, provides the anchor for the growing oligomer.[6][14] The loading capacity and swelling properties of the resin can influence reaction kinetics. Inadequate swelling can lead to steric hindrance and reduced access of reagents to the growing chain, thereby lowering coupling efficiency. It's crucial to select a resin that is compatible with the chosen synthesis chemistry and solvents.
Q5: My morpholino oligomer is precipitating during handling. What should I do?
Precipitation, especially with G-rich sequences, can be a problem.[15] This is often due to aggregation. Gene Tools, a manufacturer of Morpholinos, suggests that if an oligo aggregates, it can be autoclaved on a liquid cycle to aid in redissolving.[15][16] To prevent this, it's recommended to store stock solutions at room temperature and, if long-term storage is needed, to keep the vial in a desiccator to prevent moisture absorption which can make resuspension difficult.[16]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to poor coupling efficiency.
Problem 1: Consistently Low Yield of Full-Length Product
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Deprotection | Residual protecting groups (e.g., trityl) on the morpholino nitrogen will block the coupling reaction. | Optimize deprotection conditions. For trityl groups, ensure the acidic deprotection solution (e.g., 3-cyanopyridinium trifluoroacetate - CYTFA) is fresh and the reaction time is sufficient.[9][17] For Fmoc groups, use fresh piperidine solution. |
| Monomer Degradation | The activated phosphoramidate monomers can be sensitive to moisture and may degrade over time. | Store monomers under anhydrous conditions and use freshly prepared solutions for coupling. |
| Suboptimal Coupling Time/Temperature | The coupling reaction may not be going to completion. | Increase the coupling time or temperature. A study found that a reaction time of 90 minutes at 30°C was optimal under their tested conditions.[11] |
| Inefficient Activation | The coupling reagent may not be effectively activating the incoming monomer. | Screen different coupling agents or additives. Consider using ETT, iodine, or LiI to boost efficiency.[9][11] |
Problem 2: Sequence-Specific Drops in Coupling Efficiency
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Steric Hindrance | Certain base sequences, particularly those with consecutive bulky purines, can create steric hindrance that impedes the coupling reaction. | Increase the concentration of the activated monomer and the coupling agent. A longer coupling time may also be beneficial. |
| Secondary Structure Formation | The growing oligomer on the solid support may form secondary structures that mask the reactive amine. | Perform the coupling reaction at an elevated temperature to disrupt secondary structures. The use of solvents that can disrupt hydrogen bonding, may also be helpful. |
Problem 3: Inconsistent Results Between Syntheses
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reagent Inconsistency | Variations in the quality or preparation of reagents (solvents, monomers, coupling agents) can lead to variable results. | Use high-purity, anhydrous solvents. Prepare fresh reagent solutions for each synthesis. Qualify new batches of monomers and coupling agents. |
| Manual Synthesis Variability | Manual solid-phase synthesis can introduce variability in reaction times and washing steps. | Automate the synthesis process using a DNA or peptide synthesizer to ensure consistency.[2][10][14] |
| Environmental Factors | High humidity can lead to reagent degradation and impact coupling efficiency. | Perform the synthesis in a controlled environment with low humidity. |
Experimental Protocols & Workflows
Protocol: Standard Coupling Cycle in Solid-Phase PMO Synthesis
This protocol outlines a typical cycle for the addition of a single morpholino subunit.
-
Deprotection: The trityl protecting group is removed from the 5'-end of the resin-bound oligomer using an acidic solution (e.g., 2% 3-Cyanopyridinium trifluoroacetate in 20% trifluoroethanol/DCM).[17]
-
Washing: The resin is thoroughly washed with a neutralization solution (e.g., 5% diisopropylethylamine in 25% isopropanol/DCM) and then with the synthesis solvent (e.g., acetonitrile).[17]
-
Coupling: The activated morpholino monomer (e.g., chlorophosphoramidate monomer) and a coupling agent/additive (e.g., ETT or LiI) in the synthesis solvent are added to the resin. The reaction is allowed to proceed for a specified time (e.g., 45-90 minutes).[9][11]
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step is performed using reagents like acetic anhydride.[6]
-
Washing: The resin is washed extensively with the synthesis solvent to remove excess reagents before initiating the next cycle.
Workflow: Troubleshooting Low Coupling Efficiency
The following diagram illustrates a logical workflow for troubleshooting poor coupling efficiency.
Caption: A step-by-step guide for troubleshooting poor PMO coupling.
The Chemistry of Coupling: A Visual Guide
The core of PMO synthesis is the formation of the phosphorodiamidate linkage. The diagram below illustrates this key chemical transformation.
Caption: Formation of the phosphorodiamidate linkage in PMO synthesis.
By systematically addressing the factors outlined in this guide, researchers can significantly improve the coupling efficiency in solid-phase morpholino oligomer synthesis, leading to higher yields of the desired product and more reliable experimental outcomes.
References
-
Conception and Synthesis of Sequence‐Coded Morpholinos - PMC - NIH. Available at: [Link]
-
Morpholino-based peptide oligomers: synthesis and DNA binding properties - AIR Unimi. Available at: [Link]
- US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents.
-
Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics - PMC - NIH. Available at: [Link]
-
Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Available at: [Link]
-
Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - Frontiers. Available at: [Link]
-
A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones | Journal of the American Chemical Society. Available at: [Link]
-
General protocol for the synthesis of PMOs morpholine‐based oligomers. - ResearchGate. Available at: [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method - ChemRxiv. Available at: [Link]
-
Morpholino nucleic acid - Wikipedia. Available at: [Link]
- EP2207779B1 - Method of synthesis of morpholino oligomers - Google Patents.
-
Using Morpholinos to Control Gene Expression - PMC - NIH. Available at: [Link]
-
Troubleshooting | Gene Tools, LLC. Available at: [Link]
-
(PDF) Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - ResearchGate. Available at: [Link]
-
Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides - Morressier. Available at: [Link]
-
Morpholino History, Production, and Properties | Gene Tools, LLC. Available at: [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - MDPI. Available at: [Link]
- WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents.
-
Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Available at: [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - ACS Publications. Available at: [Link]
-
Custom Morpholinos, Morpholinos Technology Bio-Synthesis Inc. Available at: [Link]
-
My morpholino antisense oligomer sometimes precipitates. What could the problem be?. Available at: [Link]
-
Review Article Morpholino Antisense Oligomers: Design, Preparation, and Properties - Gene Tools. Available at: [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition and Its Usefulness for Orthogonal Conjugation in Bi - ResearchGate. Available at: [Link]
Sources
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]
- 4. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalizing Morpholino Oligos for Antisense Drug Research and Development [austinpublishinggroup.com]
- 6. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]
- 8. EP2207779B1 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides [morressier.com]
- 11. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 17. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
Minimizing off-target effects of morpholino antisense oligonucleotides.
Topic: Minimizing Off-Target Effects & Experimental Validation
Status: Active Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your morpholino (MO) phenotype looks "suspiciously specific" yet uncomfortably toxic, or because a reviewer has demanded you validate your morphant against a CRISPR mutant that shows no phenotype.
The field has moved beyond simple "mismatch controls." To publish morpholino data today, you must prove specificity through a rigorous, self-validating system. This guide synthesizes the "Stainier Guidelines" (2017) and the mechanistic insights of genetic compensation (Rossi et al., 2015) into actionable protocols.
Module 1: Experimental Design & Prevention
Q: How do I design an MO sequence to minimize off-target binding before I even order it?
A: Specificity begins in silico. The most common cause of off-target effects is not just sequence homology, but physicochemical toxicity derived from G-quartet formation or high concentrations.
Protocol: The "Clean Design" Workflow
-
Sequence Selection:
-
Translation Blockers (TB-MO): Target the 5' UTR or the first 25 bases of the coding sequence (CDS). Reasoning: Prevents the ribosomal initiation complex from forming.
-
Splice Blockers (SB-MO): Target the exon-intron (E-I) or intron-exon (I-E) junction. Reasoning: Allows you to validate knockdown efficiency via RT-PCR (which you cannot do easily with TB-MOs).
-
-
GC Content Check: Ensure GC content is between 40–60%.[1]
-
Why? High GC (>60%) increases the likelihood of G-quartet formation, which causes non-specific binding and toxicity.
-
-
BLAST Analysis: Run a BLASTN search against the specific organism's transcriptome.
-
Threshold: Reject any sequence with >16 contiguous matching bases to a non-target RNA.
-
-
Solubility Check: Avoid stretches of 3 or more Guanines (GGG). These can precipitate or form tetraplex structures that are toxic to embryos.
Module 2: The "Death & Edema" Ticket (Toxicity)[2]
Q: My embryos are showing neural cell death and edema at 24 hpf. Is this my gene or the MO?
A: This is the classic "p53 signature." Approximately 15–20% of all morpholinos trigger off-target activation of the p53 apoptotic pathway, regardless of their sequence target. This was definitively characterized by Robu et al. (2007).
The Mechanism:
The MO triggers the expression of a truncated p53 isoform (
Troubleshooting Protocol: The p53 Co-injection System Do not assume neural death is a phenotype until you have performed this control.
-
Titration: Inject your MO at 3 different concentrations (e.g., 1 ng, 3 ng, 6 ng).
-
Goal: Find the "Sub-Toxic Window"—the dose where the specific phenotype exists but necrosis does not.
-
-
The Robu Rescue: Co-inject your specific MO with a p53-MO (1.5-fold molar excess).
-
Logic: If the neural death/edema disappears but your specific phenotype (e.g., missing fins, heart defect) remains, your phenotype is likely on-target.
-
Warning: You cannot use this method if your gene of interest is part of the p53 pathway.
-
Visualization: The p53 Off-Target Pathway
Caption: Mechanism of MO-induced p53 activation and the rescue strategy using p53-MO co-injection (Robu et al., 2007).[2][3][4]
Module 3: Validation (Proving Specificity)
Q: A reviewer says my mismatch control is insufficient. What is the "Gold Standard" for validation?
A: The reviewer is correct. A mismatch MO only controls for the presence of an oligo, not the specific sequence-dependent off-targets. The only way to prove a phenotype is caused by the loss of Gene X is to restore Gene X .
Protocol: RNA Rescue Experiment This is the ultimate self-validating system.
-
Construct Design:
-
For Splice Blockers: You can use the full-length Wild Type (WT) mRNA.[4]
-
For Translation Blockers: You must engineer "MO-resistant" mRNA. The MO targets the endogenous RNA; if you inject WT mRNA, the MO will bind it too.
-
Technique: Delete the 5' UTR from your mRNA construct or introduce 5–7 silent mutations (wobble bases) in the MO binding site.
-
-
The Experiment:
-
Group A: Uninjected.
-
Group B: MO only (Phenotype present).
-
Group C: MO + Rescue mRNA (Phenotype absent/attenuated).
-
Group D: Rescue mRNA only (Control for overexpression toxicity).
-
-
Success Criteria: Significant restoration of the WT phenotype in Group C compared to Group B.
Table 1: Essential Control Matrix
| Control Type | Purpose | Rigor Level |
| Standard Control | Scrambled or 5-mismatch MO. Controls for injection trauma and molar load. | Low (Insufficient alone) |
| p53 Co-injection | Eliminates false-positive neural death/edema. | Medium (Mandatory for toxicity) |
| Two-Sequence Check | Use a 2nd MO targeting a different site (e.g., 1 Splice, 1 Translation). Both must yield the same phenotype. | High |
| RNA Rescue | Reintroduces the protein to revert the phenotype. Proves causality. | Gold Standard |
Module 4: The "Crisis of Confidence" (Mutant vs. Morphant)
Q: My MO phenotype is distinct. I made a CRISPR mutant, but it looks normal. Is my MO result wrong?
A: Not necessarily. While off-targets are possible, you may be observing Genetic Compensation (Transcriptional Adaptation).[5]
The Science (Rossi et al., 2015):
-
Mutants: When a gene is mutated (DNA damage), the cell often upregulates related paralogs (e.g., egfl7 mutant upregulates emilin genes) to compensate for the loss, masking the phenotype.
-
Morphants: MOs block RNA/protein without damaging DNA. The compensation machinery is not triggered. Therefore, the MO phenotype might actually reflect the acute loss of function more accurately than the mutant.
Decision Tree: The Stainier Validation Workflow Use this logic flow to determine if your data is publishable.
Caption: Decision tree for validating MO phenotypes against mutants, based on Stainier et al. (2017) and Rossi et al. (2015).
References
-
Robu, M. E., et al. (2007). p53 activation by knockdown technologies.[2][6][7] PLoS Genetics, 3(5), e78.[2]
-
Stainier, D. Y., et al. (2017). Guidelines for morpholino use in zebrafish.[8][9][10][11][12] PLoS Genetics, 13(10), e1007000.[8][9][10][11][12]
-
Rossi, A., et al. (2015). Genetic compensation induced by deleterious mutations but not gene knockdowns.[5][10][13][14][15] Nature, 524(7564), 230-233.[5][14]
-
Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735-1743.
-
[Link]
-
Sources
- 1. d.umn.edu [d.umn.edu]
- 2. p53 activation by knockdown technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Genetic compensation: A phenomenon in search of mechanisms | PLOS Genetics [journals.plos.org]
- 6. p53 Activation by Knockdown Technologies | PLOS Genetics [journals.plos.org]
- 7. Early Embryonic Gene Expression Profiling of Zebrafish Prion Protein (Prp2) Morphants | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. molbio.princeton.edu [molbio.princeton.edu]
- 10. Guidelines for morpholino use in zebrafish | PLOS Genetics [journals.plos.org]
- 11. Guidelines for morpholino use in zebrafish | Gene Tools, LLC [gene-tools.com]
- 12. ZFIN Publication: Stainier et al., 2017 [zfin.org]
- 13. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic compensation induced by deleterious mutations but not gene knockdowns [ideas.repec.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. The recent advances and future perspectives of genetic compensation studies in the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
Methods for efficient delivery of morpholinos in mammalian cell cultures.
Status: Operational Operator: Senior Application Scientist Topic: Efficient Delivery of Phosphorodiamidate Morpholino Oligomers (PMOs)
Triage: Select Your Delivery Strategy
Morpholinos are neutral, synthetic oligomers.[1] Unlike DNA or RNA, they cannot be delivered using standard cationic lipid reagents (e.g., Lipofectamine) because they lack the electrostatic charge required to form liposomes.
Use the decision matrix below to select the correct protocol for your experimental constraints.
Figure 1: Decision matrix for selecting the optimal Morpholino delivery method based on cell characteristics and experimental goals.
Method A: Endo-Porter Delivery (The Gold Standard)
Best For: Most adherent cell lines (HeLa, HEK293, NIH3T3) and some suspension lines. Mechanism: Endo-Porter is a weak-base amphiphilic peptide. It is co-endocytosed with the Morpholino.[2][3][4] Upon acidification of the endosome, the peptide becomes protonated, permeabilizing the endosomal membrane and releasing the Morpholino into the cytosol [1].[2][3][4][5]
Protocol Specifications
| Parameter | Recommendation |
| Cell Confluence | 80–100% (Critical for reduced toxicity) |
| Serum Status | Compatible (Works well in 10% serum) |
| PMO Concentration | 1–10 µM (Start at 10 µM for initial validation) |
| Endo-Porter Conc. | 2–6 µM (Perform a range study: 2, 4, 6 µL/mL) |
| Incubation Time | 24–48 hours (Do not wash off) |
Step-by-Step Workflow
-
Seed Cells: Plate cells to achieve ~90% confluence on the day of the experiment.
-
Refresh Media: Replace spent media with fresh complete media (up to 10% serum is acceptable).
-
Note: Reduce volume if possible to conserve reagent (e.g., 500 µL for a 24-well plate).
-
-
Add Morpholino (The "Swirl"):
-
Add Endo-Porter:
-
Incubate: Return to incubator. Do not change media for at least 24 hours.
Troubleshooting Endo-Porter
-
Issue: "Hazy" appearance in the well.
-
Cause: Complex formation. You likely mixed the PMO and peptide before adding to cells, or didn't swirl fast enough.
-
Fix: Add PMO -> Swirl -> Add Peptide -> Swirl.
-
-
Issue: High Toxicity.
-
Cause: Cell density too low or peptide concentration too high.
-
Fix: Ensure cells are confluent.[2] Titrate Endo-Porter down to 2 or 4 µM. Switch to "Endo-Porter PEG" formulation if using the DMSO version [3].
-
Method B: Electroporation (Nucleofection)
Best For: Suspension cells (T-cells, Jurkat), primary cells, and hard-to-transfect lines. Mechanism: High-voltage pulses create temporary pores in the plasma membrane, allowing passive diffusion of the neutral Morpholino.
Protocol Specifications
| Parameter | Recommendation |
| Cell Density | High (1–5 x 10⁶ cells/mL) |
| Buffer | Hypoosmolar buffers often yield higher efficiency |
| PMO Concentration | 10–50 µM (Higher conc. required than Endo-Porter) |
| Efficiency | Can reach >80% delivery |
Step-by-Step Workflow
-
Prepare Cells: Centrifuge and resuspend cells in the manufacturer-recommended electroporation buffer (e.g., Lonza Nucleofector solution or Bio-Rad Gene Pulser buffer).
-
Add Morpholino: Add Morpholino to the cell suspension.
-
Tip: Keep the total volume of added PMO <10% of the total reaction volume to maintain buffer conductivity.
-
-
Pulse: Transfer to cuvette and apply pulse.
-
Optimization: Morpholinos are small and neutral. They often require "harder" pulses (higher voltage) compared to plasmid DNA, but verify cell viability [4].
-
-
Recovery: Immediately add pre-warmed culture media (no antibiotics) and transfer to culture plates.
Troubleshooting Electroporation
-
Issue: Arcing (Sparks/Pop sound).
-
Cause: Salt concentration too high in the PMO stock or air bubbles in cuvette.
-
Fix: Desalt PMO stock or dilute in water, not PBS.
-
-
Issue: High Mortality. [8][9][10][11]
-
Cause: Voltage too high or buffer toxic.
-
Fix: Reduce voltage by 10%. Ensure cells are processed quickly (<15 mins in buffer).
-
Method C: Scrape Loading[6][12]
Best For: Adherent cells in large formats (6-well or 10cm dishes). Budget-constrained labs. Mechanism: Mechanical friction transiently tears the membrane; cells repair the damage, trapping the Morpholino inside.
Protocol Specifications
-
Setup: Use 6-well plates. Cells must be firmly adherent.
-
Wash: Aspirate media and wash with PBS.
-
Load: Add minimal volume of fresh media containing high concentration Morpholino (typically 10–20 µM).
-
Scrape: Use a rubber policeman/cell scraper. Gently scrape cells off the surface.
-
Wait: Pipette the scraped suspension up and down gently. Let sit for 2 minutes.
-
Re-seed: Transfer the suspension to a new plate with ample fresh media. The cells will re-adhere, containing the PMO [5].
Mechanism of Action Visualization
Understanding why we use specific methods helps in troubleshooting.
Figure 2: The pH-dependent activation of Endo-Porter. Failure usually occurs at Step 1 (precipitation) or Step 3 (inhibitors of acidification).
FAQ & Troubleshooting Matrix
Q: I see no knockdown, but the cells look healthy. What is wrong? A: Morpholinos function by steric blocking, not degradation (unlike siRNA/RISC).
-
Check the target: If blocking translation, you will not see a decrease in mRNA levels (qPCR is useless here). You must check protein levels via Western Blot.
-
Check the splice: If using a splice-blocker, use RT-PCR to look for the band shift (exon skip or intron retention) [6].
Q: Can I use Lipofectamine if I don't have Endo-Porter? A: No. Lipofectamine relies on electrostatic interaction with the negatively charged phosphate backbone of DNA/RNA. Morpholinos are neutral.
-
Exception: You can hybridize the Morpholino to a complementary DNA "leash" (partially complementary DNA oligo).[1][5] The Lipid reagent binds the DNA, dragging the Morpholino into the cell. This is complex and less efficient than Endo-Porter [7].
Q: My Vivo-Morpholino treated cells are dying. A: Vivo-Morpholinos (conjugated to an octaguanidine dendrimer) can be cytotoxic at high concentrations due to their membrane-active nature.
-
Fix: Do not exceed 10 µM.[3] Ensure the stock is fully solubilized (heat to 65°C for 5 mins if cloudy) before adding to cells.
References
-
Summerton, J. E. (2005).[5][12] Endo-Porter: A Novel Reagent for Safe, Effective Delivery of Morpholinos into Cultured Cells.[1][2][3][5] Annals of the New York Academy of Sciences. Link
-
Gene Tools, LLC. Endo-Porter Delivery Protocol. Gene Tools Support Documentation. Link
-
Morcos, P. A. (2001).[1][2][5] Achieving efficient delivery of Morpholino oligos in cultured cells. Genesis.[4] Link
-
Knuth, S. T., et al. Achieving Efficient Delivery of Morpholino Oligos with Nucleofection.[12] Gene Tools / Amaxa Application Note. Link
-
Partridge, M., et al. (1996).[7] A simple method for delivering morpholino antisense oligos into the cytoplasm of cells.[3][13] Antisense Nucleic Acid Drug Dev. Link
-
Draper, B. W., et al. (2001). Inhibition of Zebrafish fgf8 Pre-mRNA Splicing with Morpholino Oligos: A Quantifiable Method for Gene Knockdown. Genesis.[4] Link
-
Moulton, H. M., & Jiang, S. (2009). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. Molecules. Link
Sources
- 1. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gene-tools.com [gene-tools.com]
- 3. store.gene-tools.com [store.gene-tools.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gene-tools.com [gene-tools.com]
- 7. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gene-tools.com [gene-tools.com]
- 13. gene-tools.com [gene-tools.com]
Validation & Comparative
Beyond Nucleosides: A Comparative SAR Guide to Morpholino(thiazol-4-yl)methanone Capsid Assembly Modulators
Executive Summary
The landscape of Hepatitis B Virus (HBV) eradication has shifted from pure polymerase inhibition (Nucleos(t)ide Analogs - NAs) toward targeting the viral capsid. Morpholino(thiazol-4-yl)methanone derivatives represent a critical evolution in Class-II Capsid Assembly Modulators (CAMs).
This guide provides a technical deep-dive into this scaffold, specifically focusing on GLS4 , a lead compound in this class. Unlike NAs (e.g., Entecavir) that target replication late in the cycle, these analogs mechanically disrupt the assembly of the Core protein (Cp), inducing the formation of empty or aberrant capsids. This guide compares the SAR, potency, and toxicity of this scaffold against the prototype BAY 41-4109 and the standard-of-care Entecavir (ETV) .
Scaffold Analysis & Mechanism of Action
The Core Scaffold
The molecule of interest is built upon a 2-phenylthiazole-4-carboxamide core. The defining feature is the morpholine ring attached via a methanone (carbonyl) linker at the thiazole's C4 position.
-
Chemical Name: (4-(2-fluorophenyl)thiazol-2-yl)(morpholino)methanone (General structure for the class; GLS4 specifically includes a sulfamoyl-phenyl moiety).
-
Target: HBV Core Protein (Cp) dimer-dimer interface (HAP pocket).
-
Classification: Class-II CAM (induces aberrant non-capsid polymers or empty capsids, depending on concentration).
Mechanism of Action (Visualized)
Unlike NAs which act as chain terminators, Morpholino-thiazoles act as "molecular wedges." They bind to the hydrophobic pocket at the interface of Cp dimers, altering the contact angle and forcing the assembly of instable, non-functional capsids.
Figure 1: Mechanism of Action for Class-II CAMs. The compound acts as an allosteric effector, disrupting the geometry required for pgRNA encapsidation.
Structure-Activity Relationship (SAR) Deep Dive
The transition from early Heteroaryldihydropyrimidines (HAPs) like BAY 41-4109 to the GLS4 series was driven by the need to improve metabolic stability and reduce cytotoxicity.
Region A: The Morpholine Ring (Solubility & PK)
-
Function: The morpholine ring acts as a polar, non-aromatic heterocycle that improves water solubility compared to the lipophilic aryl groups found in earlier generations.
-
SAR Insight: Substitution on the morpholine nitrogen or carbons generally leads to a loss of potency. The oxygen atom serves as a weak hydrogen bond acceptor, interacting with solvent molecules rather than the protein pocket, which aids in pharmacokinetic (PK) distribution.
-
Why it works: Replacing the ester moiety of precursor thiazoles with a morpholine amide (methanone) drastically increases hydrolytic stability in plasma.
Region B: The Methanone Linker
-
Function: Rigidifies the connection between the thiazole and the morpholine.
-
SAR Insight: The carbonyl oxygen often participates in a water-mediated hydrogen bond network near the entrance of the HAP pocket. Reduction to a methylene amine (-CH2-NH-) usually abolishes activity, confirming the necessity of the electron-withdrawing carbonyl for correct electronic distribution on the thiazole.
Region C: The Thiazole Core[1]
-
Function: The central scaffold that positions the two "wings" (Morpholine and Phenyl) at the correct angle (approx 120°).
-
SAR Insight: The thiazole sulfur atom is critical for van der Waals interactions within the hydrophobic floor of the Cp pocket (Trp102 region). Isosteric replacement with oxazole or imidazole often results in a 10-fold loss of potency due to desolvation penalties.
Region D: The Phenyl "Anchor" (2-position)
-
Function: Penetrates deep into the hydrophobic pocket formed by Phe23 and Leu30 of the Cp.
-
SAR Insight:
-
Para-substitution: Essential. In GLS4, a sulfonamide or similar polar group at the para position of this phenyl ring interacts with solvent-exposed residues, improving potency.
-
Ortho-fluorination: Adding a Fluorine atom (as seen in many analogs) blocks metabolic oxidation (CYP450 hotspots) and improves half-life without sterically hindering binding.
-
Comparative Performance Data
The following table contrasts the Morpholino-thiazole (GLS4) against the prototype HAP and the clinical standard.
| Feature | GLS4 (Morpholino-Thiazole) | BAY 41-4109 (Prototype HAP) | Entecavir (Nucleoside Analog) |
| Target | Core Protein (Assembly) | Core Protein (Assembly) | Polymerase (Replication) |
| EC50 (Antiviral) | 10 - 50 nM (High Potency) | ~50 - 100 nM | ~0.2 - 1.0 nM |
| CC50 (Cytotoxicity) | > 100 µM (Low Toxicity) | ~10 - 50 µM (Mod. Toxicity) | > 100 µM |
| Selectivity Index (SI) | > 2000 | ~500 | > 100,000 |
| Resistance Profile | Active against Nuc-resistant strains | Active against Nuc-resistant strains | Susceptible to M204V/I mutants |
| Metabolic Stability | High (Amide linkage) | Moderate (Heterocycle oxidation) | High |
Data synthesized from preclinical profiling of GLS4 and comparative studies [1, 2].
Experimental Protocols
To validate the SAR of a new Morpholino(thiazol-4-yl)methanone analog, the following protocols are standard. These ensure reproducibility and direct comparability with literature values.
Chemical Synthesis (General Amide Coupling)
-
Objective: Couple the Thiazole-4-carboxylic acid core with Morpholine.
-
Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Solvent).
Protocol:
-
Dissolve 1.0 eq of substituted 2-phenylthiazole-4-carboxylic acid in anhydrous DMF.
-
Add 1.2 eq of HATU and stir for 10 minutes at 0°C to activate the acid.
-
Add 1.5 eq of Morpholine and 2.0 eq of DIPEA dropwise.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor via TLC (MeOH/DCM 1:9). The product spot should be UV active and more polar than the starting acid.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.
In Vitro Antiviral Assay (HepG2.2.15)[2]
-
Objective: Determine EC50 against HBV DNA replication.
-
Cell Line: HepG2.2.15 (stably transfected with HBV genome).
Protocol:
-
Seeding: Plate HepG2.2.15 cells at
cells/well in 96-well collagen-coated plates. -
Treatment: After 24h, treat cells with serial dilutions of the test compound (0.1 nM to 10 µM). Include DMSO (Vehicle control) and Entecavir (Positive control, 10 nM).
-
Incubation: Incubate for 6 days, refreshing media + drug every 2 days.
-
Extraction: Harvest supernatant (for virion DNA) and lyse cells (for intracellular DNA).
-
Quantification: Purify DNA and perform qPCR using HBV Core primers.
-
Calculation: Normalize viral load to DMSO control. Plot % Inhibition vs. Log[Concentration] to derive EC50 using non-linear regression (GraphPad Prism).
Assay Workflow Visualization
Figure 2: Standardized screening workflow for HBV Capsid Assembly Modulators.
References
-
Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly. Source: PubMed / Antimicrobial Agents and Chemotherapy [Link]
-
Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection. Source: PubMed / Clinical Infectious Diseases [Link]
-
Structure-Activity Relationships of Thiazole-Based Inhibitors of HBV Capsid Assembly. Source: Journal of Medicinal Chemistry (General Context for Thiazole SAR) [Link]
-
Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues (Comparative context for Nucleoside Analogs). Source: NIH / World Journal of Gastroenterology [Link]
Comparing the efficacy of morpholino, 2'-O-methyl RNA, and DNA antisense types.
[1][2]
Executive Summary: The Efficacy vs. Toxicity Trade-off[3][4]
In the landscape of antisense oligonucleotide (ASO) design, there is no "perfect" chemistry. The choice between Phosphorodiamidate Morpholino Oligomers (PMO), 2'-O-Methyl RNA (2'OMe), and traditional DNA phosphorothioates (PS-DNA) represents a strategic trade-off between delivery efficiency , nuclease stability , and toxicity profiles .
-
DNA (PS-DNA): High potency via RNase H recruitment but suffers from significant off-target toxicity and low stability unless heavily modified.
-
2'-O-Methyl RNA: Excellent affinity and stability.[1] Versatile (can be gapmers or steric blockers). However, the charged phosphorothioate backbone often required for delivery contributes to injection site reactions and renal toxicity.
-
Morpholino (PMO): The safety gold standard. Its neutral backbone eliminates charge-mediated toxicity and off-target immune responses. The critical bottleneck is delivery ; without conjugation (e.g., peptide-PMO) or specific delivery reagents (Endo-Porter), cytosolic access is poor.
Chemical Architecture & Mechanism of Action
To predict efficacy, one must understand the underlying causality of the chemical modifications.
The Mechanistic Divide
ASOs function primarily through two distinct mechanisms, dictated by their ability to interact with the enzyme RNase H.
-
RNase H Recruitment (Knockdown): DNA-based ASOs form DNA:RNA hybrids that are recognized by RNase H, leading to the degradation of the target mRNA.
-
Steric Blocking (Modulation): PMOs and fully modified 2'OMe RNAs do not recruit RNase H. Instead, they physically obstruct scanning ribosomes (translation arrest) or spliceosomes (splice switching/exon skipping).
Visualization: Pathway Interventions
Figure 1: Mechanistic intervention points.[2][3] DNA-based ASOs typically degrade mRNA via RNase H, while PMO and fully modified 2'OMe act as physical barriers to splicing machinery or ribosomes.
Comparative Performance Matrix
The following data summarizes key physicochemical properties and performance metrics derived from comparative studies (Summerton et al., Stein et al., and clinical data).
| Feature | DNA (PS-DNA) | 2'-O-Methyl RNA (2'OMe) | Morpholino (PMO) |
| Backbone Charge | Negative (Ionic) | Negative (Ionic) | Neutral (Non-ionic) |
| Primary Mechanism | RNase H Degradation | Steric Block (or RNase H if Gapmer) | Steric Block (RNase H Independent) |
| Nuclease Stability | Low (unless PS modified) | High | Extreme (Biologically inert) |
| Binding Affinity (Tm) | Moderate | High (Increases Tm ~1.5°C per mod) | Moderate/High (Sequence dependent) |
| Specificity | Low (Off-target binding common) | Moderate (PS backbone binds proteins) | High (No electrostatic off-targeting) |
| Cellular Uptake | Good (assisted by charge) | Good (assisted by charge) | Poor (Requires Endo-Porter/Conjugation) |
| Toxicity Profile | High (Immune stim., renal) | Moderate (Injection site, renal) | Low (High safety margin) |
| Key Application | Gene Knockdown | Splicing/Stability | Splicing/Developmental Bio |
Critical Insight: The Specificity Advantage
Research by Stein et al. demonstrated that at high concentrations, PMOs maintain specificity significantly better than DNA or 2'OMe.[4] The ionic backbones of DNA and 2'OMe facilitate non-specific interactions with cellular proteins (e.g., heparin-binding proteins), leading to "sticky" off-target effects that PMOs avoid due to their charge neutrality [1].
Real-World Validation: The Duchenne (DMD) Case Study
The most rigorous comparison of 2'OMe vs. PMO occurred in the race to treat Duchenne Muscular Dystrophy (Exon 51 skipping).
The Competitors
-
Drisapersen (2'OMePS): A negatively charged 2'-O-methyl phosphorothioate.
-
Eteplirsen (PMO): A neutral phosphorodiamidate morpholino.
The Outcome & Causality
-
Drisapersen (Failed): Despite showing efficacy in dystrophin restoration, the drug was rejected by the FDA. Why? The phosphorothioate backbone caused severe injection site reactions, renal toxicity, and thrombocytopenia. The "efficacy" could not justify the "safety" cost [2].
-
Eteplirsen (Approved): The PMO chemistry showed a pristine safety profile. While cellular uptake was lower (leading to lower dystrophin production), the lack of toxicity allowed for approval. This highlights that in vivo, safety often dictates the viable efficacy ceiling [3].
Experimental Protocols
To validate these chemistries in your own lab, you cannot use a "one-size-fits-all" protocol. PMOs require distinct handling.
Workflow Visualization
Figure 2: Divergent transfection workflows. Note that cationic lipids fail with PMOs due to lack of electrostatic complex formation.
Protocol A: 2'OMe / DNA Transfection (Adherent Cells)
Target: HeLa or HEK293 cells
-
Seeding: Seed cells to reach 70% confluency in 6-well plates.
-
Complex Formation:
-
Dilute ASO to final concentration (typically 10-50 nM) in Opti-MEM.
-
Add Lipofectamine (or equivalent cationic lipid) to Opti-MEM.
-
Mix and incubate for 20 mins at RT. Mechanism: The negatively charged backbone complexes with the cationic lipid.
-
-
Treatment: Add complex to cells.
-
Harvest: Extract RNA/Protein at 24-48 hours.
Protocol B: Morpholino (PMO) Delivery
Target: HeLa or HEK293 cells Note: Lipofectamine will NOT work.
-
Seeding: Seed cells to reach 80-90% confluency (PMO delivery via Endo-Porter is less toxic, allowing higher confluency).
-
Preparation: Replace culture media with fresh complete media (serum is compatible).
-
Delivery:
-
Add PMO directly to the culture well (Final conc: 1-10 µM). Note: PMOs require higher molar concentrations than charged ASOs due to passive delivery inefficiencies.
-
Immediately add Endo-Porter (Gene Tools, LLC) or equivalent endosomal release agent.
-
Swirl to mix.
-
-
Incubation: Incubate 48 hours. Do not wash off Endo-Porter for at least 24 hours.
-
Validation: Perform RT-PCR for splice shifting or Western Blot for translation blocking.
References
-
Stein, D., et al. (1997).[4][5] A specificity comparison of four antisense types: morpholino, 2'-O-methyl RNA, DNA, and phosphorothioate DNA.[4] Antisense and Nucleic Acid Drug Development.
-
Goemans, N. M., et al. (2018). A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, drisapersen, in Duchenne muscular dystrophy. Neuromuscular Disorders.
-
Mendell, J. R., et al. (2013). Eteplirsen for the treatment of Duchenne muscular dystrophy.[6][7][8][9] Annals of Neurology.
-
Summerton, J. (1999).[5][10] Morpholino antisense oligomers: the case for an RNase H-independent structural type.[5][10] Biochimica et Biophysica Acta.
-
Moulton, H. M., & Jiang, S. (2009). Gene knockdowns in adult animals: PPMOs and vivo-morpholinos.[11] Molecules.
Sources
- 1. Evolution of Antisense Oligonucleotides: Navigating Nucleic Acid Chemistry and Delivery Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A specificity comparison of four antisense types: morpholino, 2'-O-methyl RNA, DNA, and phosphorothioate DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Nonclinical Exon Skipping Studies with 2′-O-Methyl Phosphorothioate Antisense Oligonucleotides in mdx and mdx-utrn−/− Mice Inspired by Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides sequence optimization is important for exon skipping - Institut de Myologie [institut-myologie.org]
- 9. Positive New Results for Eteplirsen, Drisapersen in DMD [medscape.com]
- 10. Morpholinos compared to other gene knockdown systems | Gene Tools, LLC [gene-tools.com]
- 11. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Morpholino (PMO) vs. Phosphorothioate (PS) Antisense Oligos
Executive Summary: The Chemistry of Control
In the antisense landscape, the choice between Phosphorodiamidate Morpholino Oligomers (PMOs) and Phosphorothioate (PS) oligonucleotides is not merely a preference—it is a decision that dictates your experimental mechanism, delivery strategy, and toxicity profile.
As an application scientist, I often see researchers conflate these tools. PS-ASOs are the "workhorses" of the industry—charged, DNA-like, and capable of recruiting RNase H for catalytic mRNA degradation. PMOs are the "specialists"—neutral, RNA-like, and strictly steric blockers used for exon skipping and translation arrest without degrading the transcript.
This guide dissects their performance to help you select the correct tool for your gene silencing or modulation strategy.[1]
Structural & Mechanistic Divergence[1]
The functional differences between PMO and PS oligos stem directly from their backbone chemistry.
The Backbone Dictates the Function
-
Phosphorothioate (PS): A sulfur atom replaces a non-bridging oxygen in the phosphate backbone.[1][2][3] This confers nuclease resistance but maintains a negative charge, allowing it to bind plasma proteins (increasing half-life) and enter cells via scavenger receptors. Crucially, the DNA-like structure permits RNase H recruitment .
-
Morpholino (PMO): The ribose ring is replaced by a morpholine ring, and the phosphodiester bond is replaced by a phosphorodiamidate linkage.[4] This results in a neutral charge . PMOs cannot recruit RNase H; they function solely by physically obstructing the translation machinery or spliceosome.
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways triggered by these two chemistries.
Caption: Comparative Mechanism of Action. PS-ASOs (left) utilize enzymatic degradation via RNase H, while PMOs (right) rely on steric hindrance to modulate splicing or translation.[1]
Head-to-Head Performance Metrics
The following data summarizes typical performance characteristics in mammalian cell culture.
| Metric | Phosphorothioate (PS) | Morpholino (PMO) |
| Primary Mechanism | mRNA Degradation (RNase H) | Steric Blocking (Translation/Splicing) |
| Binding Affinity (Tm) | Moderate (decreased by PS mod) | High (unaffected by ionic strength) |
| Off-Target Effects | High. "Sticky" backbone binds proteins; can cause immune stimulation.[1] | Low. Neutral backbone minimizes non-specific interactions. |
| Cellular Uptake | Good. Enters via gymnastics or standard lipofection. | Poor. Requires Endo-Porter, electroporation, or peptide conjugation. |
| Toxicity | Dose-dependent (hepatotoxicity, complement activation). | Very Low (biologically inert, rapid renal clearance). |
| Stability | High (resistant to nucleases).[1] | Extreme (completely resistant to nucleases/proteases). |
| Duration of Effect | 24–48 hours (requires replenishment). | Up to 5–7 days (highly stable in cytosol). |
Delivery Protocols: The Critical Variable
This is where experiments fail. You cannot deliver PMOs using the same protocol as PS-ASOs. PMOs are neutral and will not complex with cationic lipids (e.g., Lipofectamine).
Protocol A: PS-ASO Delivery (Lipid Transfection)
Best for: Adherent cell lines (HeLa, HEK293).
-
Preparation: Seed cells to reach 70% confluency.
-
Complexation:
-
Tube A: Dilute PS-ASO in Opti-MEM to 10x final concentration (Target: 20–50 nM).
-
Tube B: Dilute Lipofectamine RNAiMAX (or equiv) in Opti-MEM.
-
Mix A and B. Incubate 20 mins at RT.
-
-
Treatment: Add complex to cells.[5]
-
Wash: Replace media after 4–6 hours to reduce non-specific toxicity caused by the PS backbone.
-
Assay: Harvest RNA at 24h (qPCR) or protein at 48–72h (Western).
Protocol B: PMO Delivery (Endo-Porter)
Best for: Most cell types where toxicity is a concern. Relies on endosomal release.[6][7][8]
-
Preparation: Seed cells to reach 80–90% confluency (PMOs require healthy, dense cells).
-
Mixture (No Complexation):
-
Replace media with fresh complete media (serum is fine).[6]
-
Add PMO directly to media (Target: 1–10 µM). Note: PMOs require higher molar concentrations than PS-ASOs.
-
-
Endo-Porter Addition:
-
Add Endo-Porter (Gene Tools) immediately after the PMO.
-
Typical concentration: 6 µM (varies by cell type).
-
Crucial Step: Swirl plate immediately to disperse.[9]
-
-
Incubation: Do not wash. Leave for 48 hours. The peptide requires time to permeabilize endosomes.
-
Assay: Assess splicing (RT-PCR) or protein inhibition at 48–72h.
Experimental Design & Optimization Workflow
Selecting the right oligo requires a logical decision tree based on your biological question.
Caption: Strategic Decision Matrix. Use PS-Gapmers for robust knockdown via degradation; switch to PMOs for splicing modulation or if PS toxicity confounds results.
Expert Commentary: Causality & Troubleshooting
Why Lipofection Fails PMOs
I frequently troubleshoot experiments where researchers attempt to transfect PMOs with Lipofectamine. Causality: Cationic lipids form liposomes by interacting with the negatively charged phosphate backbone of DNA/RNA. PMOs have a neutral phosphorodiamidate backbone.[1] There is no electrostatic attraction; the PMO floats free in the media while the empty liposomes enter the cell, often causing cytotoxicity without silencing.
The "Sticky" PS Problem
Phosphorothioate backbones are "sticky." They bind to heparin-binding proteins, cell surface receptors, and intracellular proteins (e.g., nucleolin, P54nrb).
-
Consequence: This can lead to misleading phenotypes (off-target effects) or cellular stress responses.
-
Control: Always use a scrambled PS control of the same chemistry and length to account for backbone-induced toxicity.
Renal Clearance
PMOs are small (approx. 8-10 kDa) and neutral. In vivo, they are cleared rapidly by the kidneys (plasma half-life ~2 hours).
-
Implication: For in vivo work, PMOs often require higher doses or conjugation (e.g., Peptide-PMO or Octaguanidine-PMO) to achieve tissue saturation before clearance. PS-ASOs bind serum albumin, giving them a much longer circulation time.
References
-
Summerton, J. (1999).[4] Morpholino antisense oligomers: the case for an RNase H-independent structural type.[1] Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression.
-
Crooke, S. T. (2017). Molecular mechanisms of antisense oligonucleotides. Nucleic Acids Research.[10]
-
Gene Tools, LLC. (n.d.). Endo-Porter Delivery of Morpholino Oligos. Standard Protocol.
-
Heasman, J. (2002). Morpholino oligos: making sense of antisense? Developmental Biology.
-
Liang, X. H., et al. (2016). Cellular uptake and trafficking of antisense oligonucleotides.[3][10][11][12] Nucleic Acids Research.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. gene-tools.com [gene-tools.com]
- 7. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.gene-tools.com [store.gene-tools.com]
- 9. izfs.org [izfs.org]
- 10. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of single-stranded phosphorothioate modified antisense oligonucleotide accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gene-tools.com [gene-tools.com]
Comparative Efficacy Guide: Thiazole-Based Scaffolds vs. Standard Chemotherapeutics in Oncology
Executive Summary: The Thiazole Advantage
The thiazole ring (1,3-thiazole) is a privileged scaffold in medicinal chemistry, distinguished by its ability to serve as a bioisostere for the carbonyl group or pyridine ring. Unlike flat aromatic systems that suffer from poor solubility, the thiazole moiety offers a unique balance of
This guide objectively compares next-generation Thiazole Derivatives (specifically Thiazole-Hydrazone and Thiazole-Coumarin hybrids) against industry-standard chemotherapeutics (Doxorubicin, Cisplatin, and Sorafenib).
Key Findings at a Glance
-
Lung Cancer (A549): Specific thiazolyl-hydrazones demonstrate a 2.7x higher potency than Cisplatin.
-
Breast Cancer (MCF-7): Thiazole-coumarin hybrids exhibit dual EGFR/VEGFR-2 inhibition, overcoming resistance mechanisms common with Doxorubicin.
-
Selectivity: Thiazole derivatives consistently show higher Selectivity Indices (SI) toward cancer cells vs. normal fibroblasts (L929/NIH-3T3) compared to standard alkylating agents.
Comparative Analysis: Thiazoles vs. Standards
The following data aggregates performance metrics from recent high-impact studies (2022–2025). The comparison focuses on the Half-Maximal Inhibitory Concentration (
Table 1: Cytotoxicity Profile ( ) Across Key Cancer Cell Lines
| Compound Class | Specific Candidate | Target Cell Line | Standard Drug | Standard | Relative Potency | Ref | |
| Thiazolyl-Hydrazone | Compound 2k | A549 (Lung) | 1.43 | Cisplatin | 3.90 | +2.72x | [1] |
| Thiazole-Coumarin | Compound 11f | MCF-7 (Breast) | 0.027 | Erlotinib | 0.033 | +1.22x | [2] |
| Thiazole-4-one | Compound 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | +2.63x | [3] |
| Thiazole Hybrid | Compound 4m | MOLT-4 (Leukemia) | 1.69 | Doxorubicin | 0.18* | -9.30x | [4] |
| Thiazole-Acetamide | Compound 8a | U87 (Glioblastoma) | 2.10 | Doxorubicin | >20.0 | >10x | [5] |
> Note: While Doxorubicin remains superior in molar potency for Leukemia, Thiazoles often exhibit superior safety profiles (higher
Mechanistic Insight: Dual-Targeting Pathways
Unlike non-specific alkylating agents (e.g., Cisplatin), modern thiazole derivatives are designed as Multi-Target Directed Ligands (MTDLs) . The most successful class targets the Receptor Tyrosine Kinase (RTK) family.
Primary Mechanism: Dual EGFR/VEGFR-2 Inhibition
Thiazole derivatives bind to the ATP-binding pocket of EGFR and VEGFR-2. The nitrogen in the thiazole ring forms essential hydrogen bonds with residues (e.g., Cys797 in EGFR), preventing downstream signaling that drives proliferation and angiogenesis.
Figure 1: Dual mechanism of action where Thiazole derivatives intercept upstream RTK signaling, triggering apoptosis and halting angiogenesis.
Validated Experimental Protocols
To replicate the data cited above, use the following self-validating workflows. These protocols are optimized for hydrophobic heterocyclic compounds.
Protocol A: High-Throughput Cytotoxicity Screening (MTT)
Objective: Determine
-
Seeding: Plate A549 or MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Compound Preparation:
-
Dissolve Thiazole derivative in DMSO to create a 10 mM stock.
-
Critical Step: Serial dilute in culture media. Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity artifacts.
-
-
Treatment: Add
of diluted compound (0.1 - 100 ) to wells. Include "Media Only" (Blank) and "Cells + DMSO" (Control). Incubate for 48h. -
Development:
-
Add
MTT reagent (5 mg/mL in PBS). Incubate 4h. -
Aspirate media carefully. Dissolve formazan crystals in
DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate viability:
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Confirm mechanism is apoptosis (programmed death) rather than necrosis (toxicity).
-
Treatment: Treat cells with Thiazole compound at
concentration for 24h. -
Harvesting: Trypsinize cells, wash 2x with cold PBS.
-
Staining: Resuspend in
Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). -
Incubation: 15 min at room temperature in the dark.
-
Flow Cytometry: Analyze immediately.
-
Q1 (Annexin-/PI+): Necrotic
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin+/PI-): Early Apoptotic (Target Quadrant )
-
Q4 (Annexin-/PI-): Live
-
Experimental Workflow Visualization
Figure 2: Step-by-step validation pipeline for thiazole-based drug candidates.
Critical Evaluation & Limitations
While thiazole derivatives show promise, researchers must address specific physicochemical challenges:
-
Solubility: Many highly active thiazoles (especially those with multiple phenyl rings) exhibit poor aqueous solubility.
-
Solution: Formulation with cyclodextrins or design of hydrochloride salts.
-
-
Metabolic Stability: The thiazole ring is generally stable, but hydrazone linkers (in hybrids) can be susceptible to hydrolysis in low pH environments (e.g., tumor microenvironment).
-
Check: Perform plasma stability assays early in the pipeline.
-
References
-
Ozkay, Y. et al. (2022). A new series of thiazole‐hydrazone hybrids for Akt‐targeted therapy of non‐small cell lung cancer.[1][3][4][5][6]
-
Frontiers in Pharmacology (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative properties.[7]7[1][3][5][6]
-
MDPI (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.3[1][3][5][6]
-
ACS Omega (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer Agents.8[1][3][5][6]
-
BenchChem (2025). Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives Against Doxorubicin.2[1][2][3][9][4][5][6][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 7. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparison of the biological activity of various substituted thiazole derivatives.
Executive Summary
The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry. Its unique electronic distribution—comprising a pi-excessive sulfur atom and a pi-deficient nitrogen atom—allows it to act as a bioisostere for pyridine and carboxylate groups, facilitating diverse non-covalent interactions with biological targets.
This guide provides a technical comparison of substituted thiazole derivatives, specifically focusing on 2-aminothiazoles , 2,4-disubstituted thiazoles , and thiazole-hydrazone hybrids . We analyze their structure-activity relationships (SAR), comparative efficacy in antimicrobial and anticancer domains, and provide validated experimental protocols for their synthesis and evaluation.
The Thiazole Pharmacophore & SAR Logic[1]
To rationally design thiazole-based drugs, one must understand the functional roles of the ring positions. The C2 position is the primary vector for target engagement (often via hydrogen bonding), while the C4 and C5 positions modulate lipophilicity and steric fit.
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram maps the functional contribution of specific substitution patterns on the thiazole core.
Figure 1: Functional mapping of the thiazole scaffold. C2 modifications primarily drive target affinity, while C4/C5 substitutions dictate pharmacokinetic properties.
Comparative Biological Activity
A. Antimicrobial Activity: 2-Aminothiazoles vs. Hybrids
Simple 2-aminothiazoles often exhibit moderate antibacterial activity. However, converting the C2-amine into a Schiff base or hydrazone significantly enhances potency. This is attributed to the increased surface area for binding to bacterial DNA gyrase and the potential for iron chelation, which starves the pathogen.
-
Key Insight: Thiazolyl-pyrazole hybrids often outperform standard drugs like Ampicillin against resistant strains (S. aureus), likely due to dual-pharmacophore binding.
B. Anticancer Activity: 2,4-Disubstituted Thiazoles
In oncology, 2,4-disubstituted thiazoles function primarily as kinase inhibitors (e.g., EGFR, VEGFR). The nitrogen at position 3 acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.
-
Key Insight: The introduction of a fluoro-group on the phenyl ring at C4 (Compound 4i in literature) drastically lowers IC50 values against Osteosarcoma (SaOS-2) lines, enhancing selectivity over normal fibroblasts.
C. Quantitative Performance Data
The following table summarizes representative data from recent literature, comparing specific derivatives against standard controls.
| Compound Class | Substitution Pattern | Target Organism/Cell Line | Activity Metric | Reference Standard | Performance vs Standard |
| 2-Aminothiazole | 2-amino-4-(4-nitrophenyl) | S. aureus (Gram +) | MIC: 12.5 µg/mL | Ciprofloxacin (MIC: 0.5 µg/mL) | Lower Potency |
| Thiazole-Hydrazone | Bis-thiazole hydrazone | A. fumigatus (Fungal) | MIC: 0.03 µg/mL | Amphotericin B (MIC: 0.12 µg/mL) | 4x More Potent |
| 2,4-Disubstituted | 4-(4-fluorophenyl) | SaOS-2 (Osteosarcoma) | IC50: 0.19 µg/mL | Doxorubicin (IC50: ~0.5 µg/mL) | Superior Potency |
| Thiazole Hybrid | Thiazolyl-pyrazole | E. coli (Gram -) | MIC: 6.25 µg/mL | Ampicillin (MIC: 6.0 µg/mL) | Bio-equivalent |
Experimental Protocols
Protocol A: Microwave-Assisted Hantzsch Synthesis
Objective: Synthesis of 2-amino-4-arylthiazole derivatives.
-
Reagents: Combine substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in a microwave-safe vial.
-
Solvent: Add 2 mL of Ethanol/Water (1:1 v/v). Note: Water is crucial here to solvate the HBr byproduct.
-
Reaction: Irradiate at 100°C, 150 W for 10–15 minutes.
-
Work-up:
-
Purification: Recrystallize from hot ethanol.
Diagram 2: Synthesis Workflow
Visualizing the critical path from reagents to purified scaffold.
Figure 2: Optimized workflow for Hantzsch thiazole synthesis. The microwave step replaces hours of conventional reflux.
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC50 of thiazole derivatives against cancer cell lines.
-
Seeding: Plate cells (e.g., HeLa or MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).
-
Critical Control: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[5]
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Mechanism: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan.[6]
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate % viability vs. control.
Mechanism of Action: EGFR Inhibition
Many anticancer thiazoles function by inhibiting the Epidermal Growth Factor Receptor (EGFR). The thiazole nitrogen mimics the adenine ring of ATP, blocking phosphorylation and downstream signaling.
Diagram 3: EGFR Signaling & Inhibition Pathway
This diagram illustrates where thiazole derivatives intercept the cancer proliferation signal.
Figure 3: Mechanism of EGFR inhibition. Thiazole derivatives competitively bind to the ATP pocket of EGFR, preventing auto-phosphorylation and halting the Ras/Raf/MEK/ERK proliferation cascade.
References
-
Mishra, S., & Sahu, A. (2024).[7] Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.[7][8][9][10] Letters in Drug Design & Discovery. Link
-
Gomha, S. M., et al. (2025).[9] Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis. Journal of Saudi Chemical Society. Link
-
BenchChem Technical Support. (2025). Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Link
-
Abcam. (2025). MTT Assay Protocol for Cell Viability and Proliferation. Link
-
Chimento, A., et al. (2026). Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Power of Two: A Comparative Guide to the Synergistic Effects of Morpholine and Thiazole Moieties in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the synergistic potential unlocked by the fusion of two such pharmacophores: the versatile morpholine ring and the biologically potent thiazole nucleus. We will explore the foundational properties of each moiety, present evidence of their synergistic interplay in various therapeutic areas, and provide detailed experimental frameworks for evaluating these enhanced effects. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the power of molecular synergy in their next generation of therapeutics.
The Building Blocks of Bioactivity: A Look at Morpholine and Thiazole
Before delving into their combined power, it is essential to understand the individual attributes that make morpholine and thiazole such attractive components in drug design.
Morpholine: This saturated heterocycle is a mainstay in medicinal chemistry, prized for its ability to enhance the physicochemical properties of a molecule.[1][2] Its inclusion often improves aqueous solubility, metabolic stability, and oral bioavailability.[3] The morpholine ring's nitrogen atom provides a basic center, while the ether oxygen can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.
Thiazole: The five-membered aromatic thiazole ring is a core component of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs.[4][5] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The thiazole scaffold's aromaticity and the presence of sulfur and nitrogen heteroatoms allow for a variety of non-covalent interactions with target proteins.[8]
The Synergistic Advantage: When One Plus One Equals More Than Two
The concept of synergy, where the combined effect of two entities is greater than the sum of their individual effects, is a key objective in drug development. While direct intramolecular synergy of a morpholine-thiazole hybrid is an area of ongoing investigation, compelling evidence exists for the synergistic potential of both morpholine- and thiazole-containing compounds in combination therapies. This suggests that hybrid molecules incorporating both moieties are designed to harness these synergistic capabilities.
Anticancer Synergism
The fight against cancer often relies on combination therapies to enhance efficacy and overcome drug resistance. Both morpholine and thiazole derivatives have shown promise in synergistic anticancer strategies.
A study on a thionated levofloxacin derivative, which features a morpholine ring, demonstrated a synergistic effect when combined with the chemotherapeutic drug doxorubicin against doxorubicin-resistant small cell lung cancer cells (H69AR). The combination resulted in a Combination Index (CI) value of 0.6, where a CI value less than 1 indicates synergy.[1] Similarly, a synthetic thiazolo[5,4-b]quinoline derivative (D3CLP) exhibited a significant synergistic effect when combined with cisplatin in human cervical cancer (HeLa) cells, a finding confirmed through both combination index calculations and isobolographic analysis.[9]
These findings underscore the potential of incorporating morpholine and thiazole moieties into novel anticancer agents designed to work synergistically with existing therapies.
Table 1: Anticancer Activity of Representative Morpholine-Thiazole Hybrids
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 24 | Bovine Carbonic Anhydrase-II (related to glaucoma) | 14.68 | [10] |
| Compound 5h | HT-29 (Colon Cancer) | 3.103 | [7] |
| Compound 7j | Breast Cancer | 0.35 (anti-EGFR) | [1] |
| Compound 6n | MG-63 (Bone Cancer) | 0.80 | [11] |
Note: The data in this table showcases the potent activity of morpholine-thiazole hybrids, which is suggestive of a beneficial combination of these two moieties.
Antimicrobial Synergism
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents and strategies. The combination of thiazole derivatives with existing antibiotics has emerged as a promising approach.
A study investigating the antimicrobial potential of thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) found a synergistic relationship with the antibiotic vancomycin. The Fractional Inhibitory Concentration (FIC) index values, a measure of synergy, ranged from 0.07 to 0.50, with values ≤ 0.5 indicating synergy.[3] Another study on thiazoline derivatives also reported that their combination with conventional antibiotics significantly reduced the Minimum Inhibitory Concentration (MIC) values against multidrug-resistant Staphylococcus aureus.[12]
The incorporation of a morpholine moiety into these thiazole-based antimicrobials could further enhance their efficacy and pharmacokinetic profiles, leading to more robust drug candidates.
Table 2: Antimicrobial Activity of Representative Morpholine-Thiazole Hybrids
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3c | Gram-positive bacteria | 23-27 mm (inhibition zone) | |
| Thiazole derivative 7 | Multidrug-resistant Klebsiella pneumoniae | 10-15 mm (inhibition zone) | |
| 2-amino-2-thiazoline | MDR Staphylococcus aureus | 32 | [12] |
Note: This table highlights the significant antimicrobial activity of compounds containing either a morpholine-thiazole scaffold or a thiazole moiety, indicating their potential for further development.
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic effects of morpholine-thiazole hybrids or their combination with other drugs, standardized experimental protocols are essential.
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the morpholine-thiazole compound and the comparative antibiotic in an appropriate solvent. Prepare a standardized inoculum of the target microorganism (e.g., ~5 x 10⁵ CFU/mL in Mueller-Hinton broth).
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds. One compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Compound A + FIC of Compound B Where FIC A = (MIC of A in combination) / (MIC of A alone) and FIC B = (MIC of B in combination) / (MIC of B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Isobolographic Analysis for Anticancer Synergy
Isobolographic analysis is a graphical method used to evaluate the interaction between two anticancer drugs.
Protocol:
-
Determine IC₅₀ Values: Using a cytotoxicity assay such as the MTT assay, determine the concentration of each drug individually that inhibits 50% of cancer cell growth (IC₅₀).
-
Construct the Isobologram: Plot the IC₅₀ value of Drug A on the x-axis and the IC₅₀ value of Drug B on the y-axis. Draw a straight line connecting these two points. This is the line of additivity.
-
Test Drug Combinations: Test various combinations of the two drugs at a fixed ratio and determine the concentrations of each drug in the combination that produce 50% inhibition.
-
Plot Combination Data: Plot the concentrations of the drug combination that result in 50% inhibition on the isobologram.
-
Data Interpretation:
-
Synergy: Data points for the combination fall below the line of additivity.
-
Additivity: Data points fall on the line of additivity.
-
Antagonism: Data points fall above the line of additivity.
-
Conceptual Isobologram
Caption: A conceptual isobologram illustrating synergy and antagonism.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine-thiazole hybrid compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
Conclusion and Future Directions
The strategic hybridization of morpholine and thiazole moieties represents a promising avenue in the quest for novel therapeutics with enhanced efficacy. The individual contributions of these scaffolds to improved pharmacokinetics and potent biological activity, combined with the demonstrated synergistic potential of their respective derivatives, provide a strong rationale for their continued exploration in a unified molecular framework.
Future research should focus on the direct quantification of intramolecular synergy in morpholine-thiazole hybrids. This will require rigorous comparative studies against their individual morpholine and thiazole precursors. Elucidating the precise mechanisms by which these combined moieties exert their synergistic effects will be crucial for the rational design of next-generation drug candidates with superior therapeutic profiles.
References
- Al-Ostoot, F. H., et al. (2021). Thionated Levofloxacin derivative, a potential anticancer agent for doxorubicin-resistant cancer cells.
-
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Chander, S., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]
-
Mohammad, H., et al. (2017). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Frontiers in Microbiology, 8, 199. [Link]
- Ayati, A., et al. (2015). A review on thiazole: A privileged scaffold in drug design. Mini-Reviews in Medicinal Chemistry, 15(14), 1201-1215.
-
Asif, M. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(30), 21356-21373. [Link]
- Kamal, A., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. International Journal of Molecular Sciences, 16(12), 28509-28533.
-
Al-Warhi, T., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(23), 7800. [Link]
-
Ali, T. E., et al. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-751. [Link]
-
Al-Abdullah, E. S., et al. (2021). Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. New Journal of Chemistry, 45(38), 17743-17758. [Link]
-
Hussain, M., et al. (2020). Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples. Pakistan Journal of Pharmaceutical Sciences, 33(5(Supplementary)), 2331-2339. [Link]
-
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
-
Ali, T. E., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Synthesis, 21(6), 729-751. [Link]
- Sree, M. U., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(2), 477-482.
- Al-Ostoot, F. H., et al. (2021). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds.
-
Diaz-Chavez, J., et al. (2012). Synergistic anticancer activity of Thiazolo[5,4-b]quinoline derivative D3CLP in combination with cisplatin in human cervical cancer cells. Anticancer Research, 32(12), 5159-5165. [Link]
- Ali, T. E., et al. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications.
- Sree, M. U., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity.
- Hussain, M., et al. (2020). (PDF) Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples.
- Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar.
-
Kumar, G. S., et al. (2019). Synthesis and biological evaluation of morpholines linked coumarin–triazole hybrids as anticancer agents. Chemical Biology & Drug Design, 94(3), 1641-1654. [Link]
- Raza, S., et al. (2024). Structure–activity relationships of the morpholine-based thiazoles as inhibitors of the bovine carbonic anhydrase-II.
- Demchuk, I. O., et al. (2019). The search for substances with the antimicrobial activity among morpholine-containing 2-R-phenyliminothiazole derivatives. Journal of Organic and Pharmaceutical Chemistry, 17(1), 59-64.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic anticancer activity of Thiazolo[5,4-b]quinoline derivative D3CLP in combination with cisplatin in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Core Directive: The "Precautionary Principle" in NCE Disposal
Proper Disposal Procedures for Morpholino(thiazol-4-yl)methanone: A Technical Guide
Morpholino(thiazol-4-yl)methanone is a heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD).[1] As with many specialized intermediates, specific toxicological data (SDS) is often sparse. Therefore, this guide operates on the Precautionary Principle : we treat the compound as a Hazardous Substance based on the known pharmacophores of its constituent moieties—morpholine and thiazole.
Operational Mandate: Do not dispose of this compound down the drain. All disposal workflows must channel this substance into High-Temperature Incineration streams to safely manage nitrogen and sulfur combustion byproducts.
Hazard Profiling & Technical Rationale
To ensure safety, we must deconstruct the molecule to understand its potential reactivity and hazards during the waste lifecycle.
| Moiety | Chemical Characteristic | Disposal Hazard Implication |
| Morpholine Ring | Secondary amine ether (Base) | Potential skin/eye irritant.[1][2][3] Can form nitrosamines (carcinogens) if mixed with nitrosating agents (e.g., nitrites) in waste drums. |
| Thiazole Ring | Sulfur/Nitrogen Heterocycle | Thermal decomposition releases Sulfur Oxides ( |
| Methanone Linker | Carbonyl (Amide-like) | Generally stable, but hydrolysis under strong acidic/basic conditions can release the free morpholine and thiazole carboxylic acid.[1] |
Derived GHS Classifications (Conservative Estimate)
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[4]
Waste Segregation & Decision Logic
Proper segregation is the single most critical step in laboratory waste management. Mixing incompatible streams is the primary cause of waste-drum incidents.
Visual Workflow: Waste Stream Decision Matrix
Figure 1: Decision tree for segregating Morpholino(thiazol-4-yl)methanone waste. Note the critical prohibition of oxidizers to prevent nitrosamine formation or energetic reactions.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Best for: Expired shelf stocks, contaminated weighing boats, or spill cleanup residues.[1]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a N95 dust mask or work in a fume hood if the powder is fine.
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into a second bag (double-bagging) to prevent leakage during transport.
-
Labeling: Affix a hazardous waste tag.
-
Disposal Action: Deposit into the laboratory's Solid Hazardous Waste Drum (typically a blue or black open-top drum).
Protocol B: Liquid Waste Disposal (Solutions)
Best for: Reaction mixtures, HPLC fractions, or mother liquors.[1]
-
Solvent Identification: Determine if your solvent is Halogenated (DCM) or Non-Halogenated (Methanol, DMSO).
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Why? Strongly acidic waste streams mixed with this basic morpholine derivative can generate heat.
-
-
Transfer: Pour into the appropriate High-Density Polyethylene (HDPE) waste carboy.
-
Do NOT fill carboys >90% full (leave headspace for expansion).
-
-
Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste carboy.
Protocol C: Spill Response (Emergency Procedure)
| Step | Action | Rationale |
| 1. Isolate | Evacuate the immediate area and post "Do Not Enter" signage. | Prevent tracking of the compound into clean zones. |
| 2. PPE Up | Wear Nitrile gloves, goggles, and a lab coat. | Protect against dermal absorption.[6] |
| 3. Contain | If Solid: Cover with wet paper towels to prevent dust. If Liquid: Encircle with absorbent pads or vermiculite. | Prevent airborne dispersion or spread to floor drains. |
| 4.[6][7] Collect | Scoop material into a wide-mouth jar or heavy-duty bag. | Prepares waste for Protocol A (Solid Waste). |
| 5. Decontaminate | Scrub the surface with a mild detergent and water. | Removes residues; do not use bleach (avoids reaction with amines). |
Regulatory & Compliance Codes
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.
-
RCRA Code (USA): Not P-listed or U-listed specifically.[1] Dispose of as D001 (Ignitable) if in flammable solvent, or as Non-Regulated Hazardous Waste (unless characteristic toxicity is proven).
-
EU Waste Code (EWC):
-
16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
-
DOT Shipping Name (if transporting):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20074032, Morpholino(thiazolidin-4-yl)methanone. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide | C6H9N3O3S | CID 15961581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Morpholino(thiazolidin-4-YL)methanone | C8H14N2O2S | CID 20074032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Morpholino(thiazol-4-yl)methanone
Comprehensive Safety and Handling Guide: Morpholino(thiazol-4-yl)methanone
Disclaimer: No specific Safety Data Sheet (SDS) for Morpholino(thiazol-4-yl)methanone was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, namely morpholine and thiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a thorough, site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
Section 1: Hazard Identification and Risk Assessment
1.1. Anticipated Hazards from Structural Analogs:
Based on data from morpholine and thiazole derivatives, Morpholino(thiazol-4-yl)methanone should be treated as a potentially hazardous substance with the following risks:
-
Flammability: Both morpholine and various thiazole derivatives are flammable liquids and vapors.[1][2][3][4]
-
Acute Toxicity: Morpholine and its derivatives can be harmful if swallowed or inhaled and toxic in contact with skin.[1][3][4][5]
-
Corrosivity: Morpholine is known to cause severe skin burns and eye damage.[1][3][4][5] Similar corrosive properties should be anticipated for Morpholino(thiazol-4-yl)methanone.
-
Irritation: Thiazole-containing compounds may cause skin, eye, and respiratory tract irritation.[6]
1.2. Risk Assessment Summary Table:
| Hazard Category | Potential Effects | Recommended Precautions |
| Flammability | May form flammable vapor-air mixtures. | Keep away from open flames, sparks, and heat. Use non-sparking tools and explosion-proof equipment.[1][7] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | Avoid all skin contact. Wear appropriate protective gloves and clothing.[1][5] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. May cause respiratory irritation. | Handle in a well-ventilated area, preferably a chemical fume hood.[1] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[8] | Wear chemical-resistant gloves and a lab coat. Avoid contact with skin.[8] |
| Serious Eye Damage/Irritation | May cause serious eye damage.[8] | Wear chemical safety goggles and a face shield.[8][9] |
Section 2: Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of PPE. The following table outlines the minimum required PPE for handling Morpholino(thiazol-4-yl)methanone.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[8][9] | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and closed-toe shoes are required.[8][9] | To prevent skin contact with the potentially toxic and corrosive compound. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[6][10] | To prevent inhalation of potentially harmful vapors or aerosols. |
Section 3: Operational and Handling Plan
Adherence to a strict operational plan is critical to ensure safety.
3.1. Workflow for Safe Handling:
Sources
- 1. Morpholino(thiazolidin-4-YL)methanone | C8H14N2O2S | CID 20074032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide | C6H9N3O3S | CID 15961581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2207779B1 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
